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Alkynyl-Biotin

Cat. No.: B13399298
M. Wt: 468.6 g/mol
InChI Key: BMIRHLAYBWVOOC-UHFFFAOYSA-N
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Description

Fundamental Principles of Bioorthogonal Chemistry in Contemporary Biological Investigations

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living organisms without interfering with or being influenced by native biochemical processes. nih.govinterchim.frfrontiersin.org Coined by Carolyn R. Bertozzi in 2003, this field has revolutionized the study of biomolecules such as glycans, proteins, and lipids in their natural settings. interchim.frfrontiersin.org The core principle of bioorthogonality lies in the use of functional groups that are abiotic and mutually reactive but remain inert to the vast array of functional groups present in biological systems. nih.govthermofisher.com

For a reaction to be considered bioorthogonal, it must adhere to a stringent set of criteria:

Selectivity: The reacting partners must only react with each other, ignoring all other biological molecules. frontiersin.orgthermofisher.com

Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the normal physiology of the cell or organism. frontiersin.orgthermofisher.com

Kinetics: The reaction should proceed at a reasonable rate at physiological temperatures, pH, and in aqueous environments, even at low concentrations. nih.goviris-biotech.de

Orthogonality: The functional groups involved should be absent in biological systems to avoid any background reactions. thermofisher.comalfa-chemistry.com

The application of bioorthogonal chemistry typically involves a two-step process. First, a biomolecule of interest is tagged with a bioorthogonal functional group, often referred to as a chemical reporter. This is usually achieved by metabolically incorporating a precursor molecule containing the reporter group. interchim.fracs.org In the second step, a probe molecule carrying the complementary bioorthogonal functional group is introduced. This probe can be appended with various tags, such as fluorophores for imaging or affinity handles like biotin (B1667282) for purification. interchim.fr

Several types of bioorthogonal reactions have been developed, including the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and tetrazine ligation. researchgate.netrsc.org These reactions have provided researchers with a powerful toolkit to label, track, and manipulate biomolecules with high precision, offering insights into dynamic cellular processes that were previously inaccessible. thermofisher.comthermofisher.com

Strategic Design and Synthesis of Alkynyl-Biotin Reagents

Role of the Biotin Moiety in Affinity-Based Applications

The biotin moiety, also known as vitamin H, is a small, water-soluble molecule that plays a crucial role as a coenzyme in various metabolic pathways. creative-proteomics.com However, its utility in chemical biology stems from its exceptionally strong and highly specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. frontiersin.orgthermofisher.com This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range, making the bond, once formed, resistant to changes in pH, temperature, and denaturing agents. frontiersin.orgthermofisher.com

This robust affinity forms the basis of numerous affinity-based applications:

Affinity Purification: Biotinylated biomolecules can be efficiently isolated from complex mixtures, such as cell lysates, using avidin or streptavidin immobilized on a solid support like beads. creative-proteomics.complos.org

Detection and Labeling: The high specificity of the biotin-avidin interaction allows for the sensitive detection and labeling of biotinylated targets using avidin or streptavidin conjugates carrying enzymes, fluorophores, or other reporter molecules. creative-proteomics.complos.org

Immobilization: Biotinylated proteins or other macromolecules can be uniformly and directionally immobilized on streptavidin-coated surfaces for various assays, including immunoassays and protein-protein interaction studies. plos.org

The small size of biotin is advantageous as it generally does not significantly interfere with the biological activity of the labeled molecule. thermofisher.com The valeric acid side chain of biotin provides a convenient attachment point for linkers without compromising its binding to avidin or streptavidin. thermofisher.com

Integration of the Terminal Alkyne Functionality for Bioorthogonal Ligation

The terminal alkyne is a key functional group in bioorthogonal chemistry due to its small size, stability, and unique reactivity. nih.gov It is largely absent in biological systems, making it an ideal bioorthogonal handle. nih.govwikipedia.org The primary role of the terminal alkyne in this compound is to participate in highly specific ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgnih.gov

The CuAAC reaction involves the formation of a stable triazole ring from the reaction between a terminal alkyne and an azide (B81097). acs.orgnobelprize.org This reaction is highly efficient, regiospecific, and can be performed under mild, aqueous conditions, making it suitable for biological applications. nobelprize.orgabpbio.com The alkyne group within the this compound reagent remains inert within the cellular environment until the introduction of an azide-containing molecule, which then "clicks" together. abpbio.com

While the copper catalyst used in CuAAC can be toxic to living cells, the development of copper-free click chemistry, or strain-promoted azide-alkyne cycloaddition (SPAAC), has provided a valuable alternative for in vivo studies. acs.orgwikipedia.org In SPAAC, a strained cyclooctyne (B158145) replaces the terminal alkyne, and the reaction proceeds rapidly without the need for a catalyst. acs.org However, for many applications involving fixed cells or cell lysates, the CuAAC reaction with a terminal alkyne remains a widely used and powerful technique. abpbio.com

The integration of the terminal alkyne allows for a two-step labeling strategy where the small, non-perturbative alkyne group is first incorporated into the biological system, followed by the introduction of a larger detection or affinity tag via the click reaction. acs.org This approach minimizes potential interference with the biological process under investigation.

Advanced Linker Architectures in this compound Conjugates

Polyethylene (B3416737) glycol (PEG) spacers are frequently incorporated into the design of this compound reagents to enhance their utility. interchim.frthermofisher.com PEG is a hydrophilic polymer that imparts several advantageous properties:

Increased Solubility: The hydrophilic nature of PEG increases the water solubility of the entire this compound conjugate, which is beneficial for working in aqueous biological buffers and can prevent aggregation. interchim.frthermofisher.com

Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer arm increases the distance between the biotin moiety and the target biomolecule. This can reduce steric hindrance and improve the accessibility of the biotin to avidin or streptavidin for more efficient capture and detection. creative-proteomics.com

Minimized Non-specific Binding: PEGylation is known to reduce non-specific binding of proteins and other biomolecules, leading to cleaner results in affinity purification and detection assays. thermofisher.com

This compound reagents are available with PEG spacers of varying lengths, allowing researchers to choose the optimal spacer length for their specific application. interchim.frnih.gov

While the strength of the biotin-avidin interaction is advantageous for capture and detection, it can also present a challenge when the goal is to recover the captured biomolecule for further analysis, such as mass spectrometry. iris-biotech.de Eluting the biotinylated molecule from the avidin/streptavidin resin often requires harsh, denaturing conditions that can damage the target biomolecule. researchgate.net

To address this, cleavable linkers are incorporated into the design of this compound reagents. alfa-chemistry.com These linkers contain a specific chemical bond that can be selectively broken under mild conditions after the affinity purification step, allowing for the release of the captured biomolecule while the biotin moiety remains bound to the resin. iris-biotech.dealfa-chemistry.com

Several types of cleavable linkers are used in this compound probes, each with a different cleavage strategy:

Disulfide Linkers: These contain a disulfide bond that can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). alfa-chemistry.com

Acid-Cleavable Linkers: These linkers are stable at neutral pH but are cleaved under mildly acidic conditions. alfa-chemistry.comacs.org For example, dialkoxydiphenylsilane (DADPS)-based linkers can be efficiently cleaved with dilute formic acid. acs.org

Photocleavable Linkers: These linkers contain a photolabile group that breaks upon exposure to UV light of a specific wavelength, offering a non-invasive method of cleavage. alfa-chemistry.comresearchgate.net

Enzyme-Cleavable Linkers: Some linkers are designed with a recognition site for a specific enzyme, such as a protease, allowing for enzymatic cleavage. researchgate.net

The use of cleavable this compound probes significantly enhances the versatility of this technology, particularly in the field of proteomics for the identification and characterization of post-translationally modified proteins or for mapping protein-protein interactions. researchgate.net

Influence of Linker Length and Composition on Labeling Efficiency and Specificity

The linker arm that separates the biotin moiety from the terminal alkyne plays a pivotal role in the utility of an this compound probe. Its length, flexibility, and chemical makeup can significantly impact the efficiency of the labeling reaction and the specificity of subsequent detection and purification steps. The linker's primary functions are to provide adequate spatial separation to overcome steric hindrance, enhance solubility, and minimize non-specific interactions. chempep.com

Research Findings on Linker Length:

Studies have demonstrated that the length of the linker is a critical determinant of target capture efficiency. A linker that is too short may not provide enough distance for both the click reaction to occur efficiently and for the biotin to be accessible to the bulky streptavidin protein, especially if the target molecule is part of a larger complex. tuat.ac.jp Conversely, an excessively long linker might introduce too much flexibility, potentially leading to lower capture efficiency or increased non-specific binding.

A key study investigated the impact of polyethylene glycol (PEG) linker length on the ability of a biotinylated natural product, OSW-1, to capture its target proteins. tuat.ac.jp Probes with varying PEG linker lengths were synthesized and tested for their ability to isolate known binding partners. The results indicated that a probe with a medium-length PEG linker (PEG5) was the most effective at capturing the target proteins, OSBP and ORP4. tuat.ac.jp Interestingly, a probe with a longer linker, while exhibiting higher anticancer activity, was less efficient in the protein isolation experiments. tuat.ac.jp This highlights that optimal linker length for biological activity may not coincide with the optimal length for affinity-based target identification.

Similarly, research on biotinylated gramicidin (B1672133) channels revealed the importance of linker length for their interaction with streptavidin. nih.gov A gramicidin analogue with a short linker was unable to form certain double-conductance channel structures upon streptavidin binding, a phenomenon observed with its long-linker counterpart. nih.gov

Research Findings on Linker Composition:

The chemical composition of the linker influences its physical properties, such as hydrophilicity, rigidity, and steric bulk, which in turn affect labeling outcomes.

Hydrophilicity: Hydrophilic linkers, such as PEG, are commonly used to improve the aqueous solubility of the this compound probe, which is beneficial for reactions in biological buffers. axispharm.comlumiprobe.com PEGylation is also known to reduce non-specific binding of conjugated molecules to proteins or cell surfaces. chempep.com In contrast, more hydrophobic linkers, like alkyl chains, can increase the probe's propensity to interact with or embed within cellular membranes. nih.gov This property can be advantageous for studying membrane proteins but may reduce specificity when targeting cytosolic proteins. Research suggests that for compartment-specific labeling, linkers with lower membrane propensity (i.e., shorter or more hydrophilic) may improve specificity. nih.gov

Flexibility and Rigidity: The flexibility of the linker can also be tuned. In one study, flexible linkers composed of glycine (B1666218) and serine repeats ((G₄S)n) and a rigid linker made of (EA₃K)₃ were incorporated between single-chain variable fragment (scFv) antibodies and a biotinylation tag. nih.gov The inclusion of these linkers was shown to enhance the immobilization of the scFv constructs on streptavidin surfaces, overcoming issues seen with direct fusion of the tag. nih.gov This demonstrates that linker composition can be engineered to improve the accessibility of the biotin tag.

Steric Hindrance: Bulky linkers can introduce steric hindrance, which may be undesirable for certain applications like in vivo crosslinking. The goal is often to use the smallest, most bio-inert linker possible that still provides the necessary spacing and solubility for efficient and specific labeling.

Data Tables

Table 1: Effect of PEG Linker Length on Target Protein Isolation

This table summarizes the findings from a study on the anticancer natural product OSW-1, where biotinylated probes with different PEG linker lengths were used to capture target proteins.

Probe Linker LengthRelative Target Protein Capture EfficiencyNotes
ShortLowerReduced efficiency in isolating target proteins.
Medium (PEG5)HighestMost effective at isolating the known binding proteins OSBP and ORP4. tuat.ac.jp
LongLower than MediumAlthough showing the highest anticancer activity, it was less effective for target protein isolation. tuat.ac.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36N4O5S B13399298 Alkynyl-Biotin

Properties

Molecular Formula

C22H36N4O5S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide

InChI

InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29)

InChI Key

BMIRHLAYBWVOOC-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

Core Chemical Methodologies: Bioorthogonal Click Chemistry with Alkynyl Biotin

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Alkynyl-Biotin Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bio-orthogonal ligation reaction. plos.orgresearchgate.net It involves the reaction between a terminal alkyne, such as that on this compound, and an azide-modified biomolecule, catalyzed by copper in its +1 oxidation state (Cu(I)). creative-biolabs.com This reaction results in the formation of a stable, covalent 1,4-disubstituted 1,2,3-triazole ring, effectively linking the biotin (B1667282) molecule to the target. mdpi.comorganic-chemistry.org The reaction is noted for its high yield, specificity, and compatibility with aqueous environments over a wide pH range (4 to 12), making it suitable for bioconjugation. plos.orgorganic-chemistry.org

Mechanistic Insights into Triazole Formation

The CuAAC reaction is a variant of the Huisgen 1,3-dipolar cycloaddition, but the copper catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and controls the regioselectivity, exclusively yielding the 1,4-isomer. organic-chemistry.orgmdpi.com The mechanism is understood to be a stepwise process, distinct from the concerted mechanism of the uncatalyzed thermal reaction. mdpi.com

The catalytic cycle is proposed to proceed as follows:

Formation of Copper(I) Acetylide: The process begins with the interaction of the Cu(I) catalyst with the terminal alkyne of this compound to form a highly reactive copper(I) acetylide complex. creative-biolabs.com Density functional theory (DFT) calculations support that this step is more favorable in water than in organic solvents like acetonitrile. organic-chemistry.orgmdpi.com

Azide (B81097) Coordination and Cyclization: The azide-modified molecule then coordinates to the copper acetylide intermediate. This is followed by a nucleophilic attack from the azide onto the alkyne, leading to the formation of a six-membered copper metallacycle intermediate. creative-biolabs.comorganic-chemistry.org This step is generally considered the rate-determining step of the cycle. mdpi.com

Ring Contraction and Protonolysis: The metallacycle undergoes rearrangement and contracts to a more stable triazolyl-copper derivative. organic-chemistry.org Subsequent protonolysis of the carbon-copper bond releases the final 1,4-substituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. creative-biolabs.com

Optimization of Reaction Kinetics and Labeling Yields

The efficiency of CuAAC labeling with this compound depends on several factors, including the concentrations of reactants, the catalyst system, and reaction conditions. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270). organic-chemistry.org An excess of the reducing agent is often used to prevent oxidative homocoupling of the alkyne, which is an unwanted side reaction. organic-chemistry.org

Studies have systematically optimized conditions for various biological applications, from labeling proteins in cell lysates to live cells and organisms. nih.govnih.gov For instance, in labeling azide-modified glycoproteins in cell lysates, a common condition involves using 100 µM of biotin-alkyne. nih.govnih.gov For live cell labeling, concentrations are often lowered to minimize toxicity, with studies showing effective labeling using 50 µM biotin-alkyne and 50-75 µM CuSO₄. nih.govnih.gov The ratio of the components is critical; a labeling condition optimized for glycoproteins involved a biotin-alkyne:ligand:CuSO₄:sodium ascorbate ratio of 1:5:2.5:25. nih.govnih.gov

Table 1: Examples of Optimized CuAAC Reaction Conditions for this compound Labeling
ApplicationThis compound Conc.CuSO₄ Conc.LigandLigand:Cu RatioReducing AgentKey FindingReference
Glycoprotein (B1211001) Labeling (in vitro)100 µM250 µMBTTAA5:2.5Sodium Ascorbate (2.5 mM)BTTAA-Cu(I) catalyst showed high efficiency for labeling recombinant glycoproteins. nih.gov
Live Cell Surface Labeling (Jurkat cells)50 µM20-75 µMBTTPS6:1Sodium Ascorbate (2.5 mM)BTTPS ligand allowed for efficient labeling at lower copper concentrations with faster kinetics than BTTES. nih.gov
Enzyme Conjugation (mDHFR)Not specified1 mMTHPTA5 mM (5:1)Sodium Ascorbate (5 mM)Optimized conditions using THPTA allowed for efficient biotin conjugation with retained enzyme activity. plos.orgnih.gov
Labeling in Zebrafish Embryos50 µM45 µMBTTAANot specifiedNot specifiedSignificant labeling was achieved in a live organism using BTTAA-Cu(I) catalyst. nih.gov

Ligand Design and Selection for Enhanced CuAAC Performance

The performance of the CuAAC reaction in biological settings is highly dependent on the choice of the Cu(I)-stabilizing ligand. These ligands play a dual role: they accelerate the cycloaddition reaction and protect the target biomolecules from damage caused by copper-generated reactive oxygen species (ROS). nih.gov Several tris(triazolylmethyl)amine-based ligands have been developed and are widely used.

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): One of the first ligands used to enhance CuAAC efficiency. nih.gov However, its poor water solubility limits its application in some biological experiments. nih.govglenresearch.com

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that serves to both accelerate the reaction and protect cells from oxidative damage. nih.gov It is recommended for reducing cytotoxicity and allows for lower copper concentrations to be used. synvenio.com

BTTES and BTTPS: Ligands designed to further improve reaction rates and biocompatibility. BTTES (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl) ethyl hydrogen sulfate) was shown to dramatically accelerate the reaction. nih.gov Further sulfation of the ligand to create BTTPS generated a negatively charged complex that minimized cellular uptake of copper, conferring faster kinetics and allowing for efficient labeling at even lower copper concentrations. nih.gov

Kinetic analysis has shown that the choice of ligand significantly impacts the reaction rate, with the observed rate enhancement following the order THPTA ≈ TBTA > L-histidine. rsc.org

Table 2: Comparison of Common Ligands Used in CuAAC with this compound
LigandKey CharacteristicsPrimary Application ContextReference
TBTAHigh efficiency, stabilizes Cu(I). Poorly soluble in water.In vitro protein labeling, initial CuAAC development. mdpi.comnih.gov
THPTAHighly water-soluble, accelerates reaction, protects against ROS.Live cell labeling, enzyme conjugation, general bioconjugation. nih.govnih.govsynvenio.com
BTTESPotent rate acceleration, non-toxic catalyst formulation.Live cell labeling. nih.gov
BTTPSSulfated, negatively charged. Minimizes copper uptake by cells, faster kinetics than BTTES.Live cell surface labeling requiring low copper concentrations. nih.gov

Strategies for Minimizing Non-Specific Biomolecular Labeling in CuAAC

While CuAAC is highly selective, non-specific labeling can occur, particularly in complex biological samples like cell lysates. nih.gov A major source of this background is the reaction of cysteine residues with the alkyne probe, especially when the alkyne is used in large excess. nih.govnih.gov This side reaction, known as a thiol-yne reaction, can lead to the formation of thiotriazole adducts, generating false-positive signals in proteomic studies. mdpi.comacs.org

Several strategies have been developed to mitigate this issue:

Reaction Orientation: Using an azide-functionalized probe and an alkyne-biotin tag is often preferred over the reverse orientation (alkyne probe and azide-biotin tag). nih.govnih.gov This is because the tag is used in excess, and having the less reactive azide on the tag minimizes side reactions. nih.gov

Blocking Free Thiols: Pre-treating samples with a cysteine-blocking agent, such as iodoacetamide (B48618) (IAA), before the click reaction can significantly reduce the background labeling of cysteine-containing proteins. mdpi.comacs.org

Buffer Selection: The choice of buffer is crucial. Buffers containing primary amines, such as Tris, should be avoided as they can inhibit the CuAAC reaction. nih.gov Phosphate-buffered saline (PBS) and triethanolamine (B1662121) (TEA) are commonly used alternatives. nih.gov

Optimizing Component Concentrations: Reducing the concentration of the alkyne-biotin tag can lower non-specific signals. mdpi.com Additionally, increasing the concentration of the reducing agent TCEP relative to the copper catalyst has been shown to diminish the formation of unwanted byproducts. nih.gov

Bio-orthogonality and Selectivity Profile of CuAAC with this compound

The cornerstone of CuAAC's utility in chemical biology is its bio-orthogonality. mdpi.com The azide and terminal alkyne functional groups are essentially abiotic; they are chemically inert to the vast array of functional groups present in biological systems, such as amines, alcohols, and thiols (under ideal conditions). nih.govplos.org This ensures that the ligation reaction is highly selective, proceeding only between the engineered azide and alkyne partners. mdpi.com

This high degree of selectivity allows for the precise chemical modification of biomolecules—including proteins, glycans, and nucleic acids—within their native environment. researchgate.netnih.gov For example, an alkyne-bearing non-natural amino acid can be genetically incorporated into a specific site in a protein, which can then be exclusively labeled with an azide-biotin derivative via CuAAC, with no modification of the rest of the protein. plos.orgnih.gov This specificity enables applications ranging from the visualization of cellular components to the affinity purification of specific protein populations for proteomic analysis. nih.govnih.gov

Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Analogs

Despite the power of CuAAC, the inherent cytotoxicity of the copper catalyst, even with protective ligands, can be a concern for applications in living organisms. synvenio.comnobelprize.org To address this limitation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative. nih.gov

SPAAC utilizes a strained cyclooctyne (B158145), a cyclic alkyne with significant ring strain (approximately 18 kcal/mol), in place of a simple terminal alkyne. nih.gov This strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a metal catalyst. acs.org In this context, this compound is replaced by analogs where the biotin is conjugated to a strained cyclooctyne ring, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.commedchemexpress.eu These biotinylated cyclooctynes can then react directly with azide-modified biomolecules in living cells. nobelprize.orgkromnigon.com

While SPAAC successfully eliminates the issue of copper toxicity, it has its own set of considerations. The reaction kinetics can be slower than the most optimized CuAAC systems, and the bulky, hydrophobic nature of the cyclooctyne reagents can influence their properties. nih.govnih.gov Furthermore, some strained alkynes have been reported to react non-specifically with thiols on proteins, leading to background labeling, similar to the issue in CuAAC. mdpi.com Comparative studies have been conducted to evaluate the two methods. For example, in an O-GlcNAc proteomics study, CuAAC using a biotin-alkyne identified a greater number of modified proteins (229) compared to SPAAC using a Biotin-DIBO-Alkyne analog (188), suggesting CuAAC was a more powerful method for that specific application. nih.gov

Table 3: Comparative Analysis of CuAAC vs. SPAAC for Biotin Labeling
FeatureCuAAC with this compoundSPAAC with Cyclooctyne-Biotin AnalogsReference
CatalystRequired (Cu(I))None (copper-free) nih.gov
BiocompatibilityPotential cytotoxicity from copper catalyst.Generally higher due to absence of copper. nobelprize.org
KineticsVery fast with optimized ligands (e.g., BTTPS).Fast, but can be slower than the most efficient CuAAC reactions. nih.gov
Reagent SizeSmall alkyne tag.Bulky, hydrophobic cyclooctyne tag. mdpi.com
SelectivityHighly selective for azide/alkyne; potential thiol side reactions.Highly selective for azide/alkyne; potential thiol side reactions. mdpi.comnih.gov
Labeling EfficiencyFound to identify more O-GlcNAc proteins in a comparative proteomics study.Identified fewer proteins than CuAAC in the same study. nih.gov

Development of Orthogonal Labeling Systems Utilizing this compound

The emergence of bioorthogonal chemistry has provided powerful tools for studying biological processes in their native environment. Among these, click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone for the specific labeling of biomolecules. nih.govrsc.org this compound has proven to be an invaluable reagent in these methodologies, enabling the selective attachment of a biotin tag to azide-modified biomolecules for subsequent detection, purification, and analysis. genecopoeia.com

The core principle of these labeling systems involves a two-step process. First, a biomolecule of interest is metabolically, enzymatically, or chemically modified to incorporate an azide group. nih.govmdpi.com This azide-functionalized biomolecule can then be specifically targeted by this compound through a click reaction. genecopoeia.com The high specificity and efficiency of this reaction allow for the formation of a stable triazole linkage under mild, biologically compatible conditions. nih.govrsc.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. mdpi.com It involves the reaction between a terminal alkyne, such as that in this compound, and an azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. rsc.org This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it ideal for labeling complex biological samples. nih.gov

In a typical CuAAC-based labeling experiment, cells or organisms are first treated with an azide-modified metabolic precursor, which is incorporated into a specific class of biomolecules. For instance, azido (B1232118) sugars can be used to label glycoproteins, azido-amino acids for proteins, and azido-nucleosides for DNA or RNA. mdpi.com Following this metabolic incorporation, cell lysates or fixed cells are treated with this compound in the presence of a copper(I) source, often generated in situ by the reduction of copper(II) sulfate with a reducing agent like sodium ascorbate, and a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA). researchgate.net The ligand protects the copper(I) from oxidation and enhances the reaction rate. mdpi.com

Research has demonstrated the successful application of CuAAC with this compound for the detection and enrichment of various biomolecules. For example, the labeling of newly synthesized proteins has been achieved by incorporating azido-analogs of amino acids, followed by CuAAC with this compound for subsequent affinity purification and proteomic analysis. researchgate.net Similarly, this method has been employed to identify post-translationally modified proteins, such as palmitoylated proteins, by metabolically labeling them with an alkynyl-palmitate analog and then reacting them with an azide-biotin derivative. researchgate.net

ApplicationAzide-Modified SubstrateThis compound DerivativeKey ReagentsReference
Protein LabelingAzido-amino acid incorporated proteinsBiotin-AlkyneCuSO4, Sodium Ascorbate, TBTA researchgate.net
Glycoprotein LabelingAzido-sugar labeled glycoproteinsBiotin-Diazo-AlkyneCuSO4, Sodium Ascorbate, Ligand nih.gov
DNA LabelingAzide-modified 5-hydroxymethyluracil (B14597) (5hmU)Alkyne-BiotinCu-TBTA, Ascorbic Acid rsc.org
Protein CrosslinkingAzide-functionalized crosslinked peptidesDiazo Biotin-Alkyne (DBA)Not specified

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

A significant advancement in bioorthogonal labeling was the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst, making it suitable for labeling living cells and organisms. rsc.orgmdpi.com SPAAC utilizes a strained cyclooctyne, which readily reacts with an azide without the need for a metal catalyst. rsc.org The high ring strain of the cyclooctyne provides the driving force for the reaction. rsc.org

In SPAAC-based labeling, biomolecules are again functionalized with an azide group. However, instead of a simple terminal alkyne, a biotin molecule conjugated to a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO), is used. nih.gov The reaction proceeds rapidly and with high specificity within the complex environment of a living cell. rsc.org

SPAAC has been successfully employed in various applications, including the labeling of cell surface glycans and the tracking of NAD+-capped RNAs. nih.govnih.gov For instance, researchers have used SPAAC to label azide-modified glycoproteins on the surface of living cells with a biotin-DIBO-alkyne, allowing for their enrichment and identification. nih.gov While SPAAC offers the significant advantage of being copper-free, it has been noted that some strained alkynes can exhibit non-specific reactions with thiols in proteins. nih.gov Nevertheless, both CuAAC and SPAAC are considered complementary techniques for comprehensive proteomic and glycomic analyses. nih.gov

ApplicationAzide-Modified SubstrateStrained Alkyne-Biotin DerivativeKey FeaturesReference
Live Cell Glycan LabelingAzido-sugar labeled cell surface glycansBARAC-biotinCopper-free, potential for non-specific biotinylation nih.gov
O-GlcNAc ProteomicsAzido-GlcNAc analog labeled glycoproteinsBiotin-DIBO-AlkyneCopper-free, comparison with CuAAC showed some differences in identified proteins nih.gov
NAD-RNA ProfilingAzide-functionalized NAD+Biotin-PEG4-DBCOCopper-free, reduces RNA degradation compared to CuAAC nih.gov

Bioconjugation Targets and Advanced Labeling Strategies

Protein Labeling and Functionalization via Alkynyl-Biotin

This compound has emerged as a pivotal tool in chemical biology for the labeling and functionalization of proteins. Its terminal alkyne group provides a bioorthogonal handle for covalent modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction's high efficiency, specificity, and biocompatibility allow for the precise attachment of a biotin (B1667282) moiety to proteins that have been engineered or modified to contain a complementary azide (B81097) group. The exceptional affinity of biotin for avidin (B1170675) and streptavidin subsequently enables sensitive detection, robust purification, and immobilization of the labeled proteins. This section details the primary strategies for incorporating the requisite chemical handles into proteins for their conjugation with this compound or its azide-containing counterparts.

Metabolic Incorporation of Alkynyl-Modified Amino Acid Analogs

A powerful strategy for introducing bioorthogonal functional groups into proteins is through metabolic labeling with non-canonical amino acid (ncAA) analogs. Cells are cultured in media containing an amino acid analog that is structurally similar to a natural amino acid but contains an azide or alkyne group. The cellular translational machinery incorporates these ncAAs into newly synthesized proteins, effectively tagging the entire de novo proteome with a chemical handle for subsequent reaction.

Azidohomoalanine (AHA) and azidonorleucine (Anl) are azide-bearing analogs of methionine. nih.govresearchgate.net This strategy, often termed Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), leverages the cell's own machinery to incorporate these analogs into nascent polypeptide chains. nih.govresearchgate.net

AHA is readily utilized by the endogenous methionyl-tRNA synthetase (MetRS) in various organisms, from cultured cells to mice, making it a widely used tool for labeling newly synthesized proteins without genetic manipulation. nih.govacs.orgmpg.de Once incorporated, the azide group of the AHA residue serves as a reactive handle. The proteins are then subjected to a click reaction with an this compound probe, which covalently attaches the biotin tag. acs.orgarvojournals.org This allows for the specific enrichment of the newly synthesized proteome using avidin-based affinity purification and subsequent identification by mass spectrometry. nih.govacs.org

In contrast, Azidonorleucine (Anl) is not efficiently activated by wild-type MetRS. nih.govmdpi.com This feature enables cell-selective labeling in complex environments, such as co-cultures or whole organisms. mdpi.comasm.org To achieve labeling with Anl, cells of interest must be genetically engineered to express a mutant MetRS, often the E. coli MetRSNLL, which preferentially recognizes and activates Anl. asm.orgresearchgate.net This orthogonal system ensures that only the proteome of the cells expressing the mutant synthetase is tagged with Anl. Subsequent click reaction with this compound allows for the specific isolation and analysis of the proteome from a targeted cell population. asm.orgresearchgate.net

Analog Incorporation Mechanism Key Feature Application
Azidohomoalanine (AHA) Utilized by endogenous wild-type MetRS. nih.govGeneral labeling of newly synthesized proteins. nih.govGlobal analysis of protein synthesis and turnover. acs.org
Azidonorleucine (Anl) Requires an engineered, mutant MetRS. mdpi.comCell-type specific labeling in mixed populations. asm.orgAnalysis of specific cell proteomes in complex environments. mdpi.com

Homopropargylglycine (HPG) is another methionine analog, but it contains a terminal alkyne group instead of an azide. jenabioscience.comlumiprobe.com Similar to AHA, HPG is a cell-permeable compound that is incorporated into proteins during active translation by the native protein synthesis machinery. jenabioscience.comnih.gov This process results in a proteome where newly synthesized proteins are tagged with alkyne handles. lumiprobe.complos.org

For detection and purification, the alkyne-modified proteins are then reacted with an azide-functionalized biotin probe (e.g., Azide-PEG-Biotin) via the Cu(I)-catalyzed click reaction. jenabioscience.comlumiprobe.com This "reverse" labeling strategy, compared to AHA/Anl, is equally effective and provides a fast, sensitive, and non-radioactive method for monitoring nascent protein synthesis. lumiprobe.com HPG has been shown to be an effective tool for nascent protein tagging in various systems, including Arabidopsis thaliana, where it demonstrated less metabolic disruption compared to AHA. nih.gov The resulting biotinylated proteins can be used for downstream applications such as microscopic imaging or purification and proteomic analysis. jenabioscience.comjenabioscience.com

Table 1: Comparison of Metabolic Labeling Strategies

Amino Acid AnalogBioorthogonal GroupBiotin Probe UsedIncorporation SystemPrimary Use Case
Azidohomoalanine (AHA)AzideThis compoundEndogenous (Wild-Type) MetRS nih.govGlobal proteome labeling nih.gov
Azidonorleucine (Anl)AzideThis compoundEngineered (Mutant) MetRS mdpi.comCell-selective proteome labeling asm.org
Homopropargylglycine (Hpg)AlkyneAzide-BiotinEndogenous (Wild-Type) MetRS jenabioscience.comGlobal proteome labeling lumiprobe.com

Unlike the direct metabolic incorporation of amino acid analogs, propargylamine (B41283) (PA) is utilized in a proximity-labeling context, often driven by photo-oxidation. nih.govrsc.org In this approach, a photosensitizer (e.g., a genetically encoded catalyst like miniSOG) is targeted to a specific subcellular location. Upon light irradiation, the photosensitizer generates singlet oxygen, a highly reactive species. nih.govrsc.org

This singlet oxygen locally oxidizes accessible amino acid residues on nearby proteins, such as histidine and methionine, turning them into electrophilic intermediates. nih.govrsc.org Propargylamine, a cell-permeable nucleophile containing an alkyne handle, is then added to the system. nih.gov It covalently reacts with these transient, oxidized residues, effectively tagging proteins in the immediate vicinity of the photosensitizer with an alkyne group. These alkyne-tagged proteins can then be biotinylated via a click reaction with an azide-biotin conjugate for enrichment and identification by mass spectrometry. nih.govrsc.org This strategy allows for the high-resolution spatial mapping of proteomes within living cells. rsc.org

Homopropargylglycine (Hpg) Based Protein Modification

Direct Chemical Modification of Protein Residues (e.g., Sulfenic Acids, Carbonyls)

An alternative to metabolic labeling is the direct chemical modification of specific, naturally occurring or oxidatively induced, functional groups on proteins. This approach uses chemoselective probes that react with target residues and simultaneously introduce a bioorthogonal handle for subsequent biotinylation.

The oxidation of cysteine residues to sulfenic acid (Cys-SOH) is a key post-translational modification in redox signaling. caymanchem.com Due to their reactive nature, sulfenic acids can be targeted by specific chemical probes. Probes such as DYn-2 and BTD S-sulfenic acid probe contain a 1,3-dicarbonyl or related nucleophilic moiety that selectively reacts with sulfenic acids. caymanchem.com These probes also carry a terminal alkyne handle. caymanchem.com Once the probe has labeled the sulfenic acid-modified proteins, the alkyne group is available for a click reaction with an azide-biotin reagent, enabling the enrichment and proteomic profiling of the sulfenome. caymanchem.com Conversely, probes like DAz-2 install an azide handle, which can then be reacted with this compound. caymanchem.com

Protein carbonylation, the oxidation of protein side chains (e.g., proline, arginine, lysine (B10760008), and threonine) to form aldehyde or ketone groups, is a marker of oxidative stress. These carbonyl groups can be targeted for biotinylation. Reagents containing a hydrazide or aminooxy group can react with protein carbonyls to form stable hydrazone or oxime linkages. When these reagents are synthesized to also include an alkyne handle, they can effectively tag carbonylated proteins. A subsequent click reaction with azide-biotin allows for their detection and analysis. wikipedia.org

Table 2: Probes for Direct Chemical Modification

Target ResidueProbe ExampleReactive MoietyInstalled HandleBiotinylation Partner
Sulfenic Acid (Cys-SOH)DYn-2 caymanchem.com1,3-cyclohexanedioneAlkyneAzide-Biotin
Sulfenic Acid (Cys-SOH)DAz-2 caymanchem.com1,3-cyclohexanedione derivativeAzideThis compound
Protein CarbonylsAlkyne-HydrazideHydrazideAlkyneAzide-Biotin

Enzyme-Mediated Site-Specific Protein Biotinylation with this compound Derivatives

Enzymatic methods offer exquisite control over the site of protein modification, enabling the introduction of a biotin tag at a specific, predetermined location. This is typically achieved by fusing the protein of interest with a short recognition sequence (a peptide tag) that is a substrate for a particular ligase enzyme.

The E. coli biotin ligase, BirA, is a well-established enzyme that specifically ligates biotin to a lysine residue within a 15-amino-acid peptide sequence known as the AviTag. nih.govamidbiosciences.com While E. coli BirA has limited tolerance for modified biotins, research has shown that biotin ligases from other species are more permissive. mit.edunih.gov For instance, the biotin ligase from the yeast Saccharomyces cerevisiae can accept and ligate an alkyne-functionalized biotin analog. mit.edunih.gov This allows for the direct, enzyme-mediated, site-specific attachment of an this compound molecule onto a protein fused with the appropriate recognition tag. researchgate.net This one-step enzymatic labeling provides a homogenous product with the alkyne handle precisely positioned, which can be useful for subsequent, orthogonal modifications if desired. Similarly, the ligase from Pyrococcus horikoshii has been shown to utilize both alkyne and azide biotin analogs. mit.edunih.gov

Another enzymatic strategy involves the formylglycine-generating enzyme (FGE). FGE recognizes a specific consensus motif (LCxPxR) and oxidizes the cysteine residue within it to a Cα-formylglycine (FGly), which contains a reactive aldehyde group. wikipedia.orgrsc.orgresearchgate.net This "aldehyde tag" can then be chemoselectively reacted with various probes, including those containing an aminooxy or hydrazide group linked to an alkyne. rsc.orgresearchgate.net This two-step process first uses an enzyme to install a unique reactive site (the aldehyde), which is then chemically reacted to introduce an alkyne handle. This alkyne can then be conjugated to azide-biotin via click chemistry, achieving site-specific biotinylation. nih.gov

Lipoic Acid Ligase (LplA) Mediated Conjugation

Glycan and Glycoconjugate Labeling

Beyond proteins, this compound is instrumental in the study of glycans, the complex sugar structures that decorate cell surfaces and proteins. These modifications play critical roles in cellular communication, recognition, and disease.

Metabolic Oligosaccharide Engineering (MOE) is a powerful technique that enables the labeling and study of glycans in living cells and organisms. researchgate.netnih.gov The strategy involves introducing cells to unnatural, peracetylated sugar analogs that bear a bioorthogonal chemical reporter group, such as an alkyne. researchgate.netpnas.org These analogs are taken up by the cells, where endogenous esterases remove the acetate (B1210297) groups. jenabioscience.com The modified sugar is then processed by the cell's natural metabolic pathways and incorporated into various glycoconjugates (e.g., glycoproteins and glycolipids). pnas.orgoup.com The alkyne handle, now part of the glycan structure, serves as a target for covalent ligation with an azide-biotin probe via click chemistry, allowing for subsequent analysis. researchgate.netpnas.org

MOE has been particularly effective for studying fucosylated and sialylated glycans, as both fucose and sialic acid are typically found at the terminal positions of glycan chains and are implicated in processes like cancer metastasis. pnas.orgnih.gov

To target fucosylated glycans, cells are treated with an alkynyl-fucose analog (alkynyl Fuc). pnas.orgnih.gov This analog enters the fucose salvage pathway and is ultimately incorporated into fucosylated glycoproteins. pnas.orgcaltech.edu For sialylated glycans, an alkynyl analog of N-acetylmannosamine (alkynyl ManNAc) is used, which is a metabolic precursor to sialic acid. researchgate.netpnas.org Once incorporated, these alkyne-tagged glycans can be visualized or enriched. For visualization, the "clicked" biotin is bound by fluorescently-labeled streptavidin, allowing for imaging by confocal microscopy, which has shown localization in the Golgi apparatus. pnas.orgcaltech.edu For enrichment, the biotinylated glycoconjugates are captured on streptavidin-coated beads for subsequent identification and analysis by mass spectrometry. pnas.org This approach has been used in various cancer cell lines, including Jurkat, Hep3B, and MCF-7. pnas.org

Alkynyl Sugar AnalogTarget Glycan TypeMetabolic PathwayReference
Alkynyl Fucose (e.g., 6-Alk-Fuc)Fucosylated GlycansFucose Salvage Pathway pnas.orgnih.gov
Alkynyl N-Acetylmannosamine (Alkynyl ManNAc)Sialylated GlycansSialic Acid Biosynthetic Pathway researchgate.netpnas.org
Alkynyl N-Acetylglucosamine (GlcNAlk)O-GlcNAc Modified ProteinsHexosamine Salvage Pathway pnas.orgacs.org

The MOE strategy extends to other important glycosylation types. O-GlcNAcylation is a dynamic modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of intracellular proteins. pnas.orgnih.gov To study this, an alkynyl-modified GlcNAc analog (GlcNAlk) can be supplied to cells. pnas.org GlcNAlk is metabolically incorporated into proteins via the hexosamine salvage pathway. pnas.orgresearchgate.net It has been suggested that GlcNAlk may be a more specific reporter for O-GlcNAc modification than its azide-bearing counterpart (GlcNAz). pnas.org Following incorporation, the alkyne-tagged proteins can be reacted with azide-biotin for detection by Western blot or enrichment for proteomic identification. researchgate.net

This methodology is also used to investigate specific types of glycan structures, such as N-glycans. For example, to confirm that an alkynyl-fucose analog has been incorporated into N-linked glycans, cell lysates containing the biotin-tagged glycoproteins can be treated with Peptide N-glycosidase F (PNGase F). oup.com This enzyme specifically cleaves N-glycans from proteins. The disappearance of the biotin signal after PNGase F treatment confirms that the modification was indeed on an N-glycan. oup.com This chemoenzymatic approach allows for the specific mapping of fucosylated N-glycans. oup.com

Visualization and Enrichment of Fucosylated and Sialylated Glycans

Chemoenzymatic Glycoengineering Approaches with this compound

Chemoenzymatic glycoengineering leverages the specificity of enzymes to install bioorthogonal chemical reporters onto cellular glycans. In this approach, glycosyltransferases are used to transfer an azide-modified sugar donor onto specific glycan structures on the cell surface or on proteins. nih.govfrontiersin.org Following this enzymatic installation, the azide-tagged glycans are covalently labeled by reaction with this compound via click chemistry. nih.gov This strategy allows for the selective detection and visualization of specific glycan epitopes.

Research has demonstrated the successful labeling of various cell types by employing specific glycosyltransferases and corresponding azido-sugars. For instance, Chinese hamster ovary (CHO) cells have been labeled using enzymes like sialyltransferases and galactosyltransferases to incorporate azido-sugars such as CMP-Neu5Az (CMP-5-azidosialic acid) and UDP-6N₃Gal (UDP-6-azido-galactose). nih.gov The subsequent reaction with this compound enables fluorescent detection after binding to a streptavidin-fluorophore conjugate. nih.gov Similarly, O-GlcNAc-modified proteins in HeLa cells and neurons have been tagged using an engineered β-1,4-galactosyltransferase (Y289L GalT), which transfers a keto-galactose moiety. This is followed by reaction with an aminooxy-biotin or, in related click chemistry approaches, an alkyne-biotin can be used to tag azide-modified glycans for visualization and enrichment. caltech.edu This chemoenzymatic method is highly specific and has been used to identify both known and novel O-GlcNAc-modified proteins. caltech.edu

Table 1. Examples of Chemoenzymatic Labeling Using this compound
EnzymeAzide-Modified SugarTarget Glycan/ProteinCell TypeResearch Finding
P. multocida Sialyltransferase (mutant)CMP-Neu5AzCell-surface sialylationCHO cells (K1, Lec2, Lec12)Demonstrated successful incorporation of azido-sugar and subsequent labeling with biotin-alkyne. nih.gov
N. meningitidis Galactosyltransferase (NmLgtB)UDP-6N₃GalCell-surface galactosylationCHO cells (Lec8)Showed specific labeling of Lec8 cells, which present suitable glycan acceptors. nih.gov
β-1,4-Galactosyltransferase (Y289L GalT)UDP-GalNAzO-GlcNAc-modified proteinsHeLa cells, Cortical NeuronsEnabled robust labeling and imaging of O-GlcNAc glycosylated proteins in the nucleus and cytoplasm. caltech.edu
Blood Group A Glycosyltransferase (BgtA)UDP-GalNAzFucα(1-2)Gal glycoproteinsHeLa cellsAllowed for highly sensitive detection and imaging of specific fucosylated glycan biomarkers. acs.org

Lipid Labeling and Analysis

This compound is instrumental in the study of lipid biology, where alkynyl analogs of natural lipids are used as metabolic probes. frontiersin.orgnih.gov These lipid analogs are incorporated by cells into various metabolic pathways and cellular structures. The alkyne tag serves as a bioorthogonal handle for subsequent click reaction with an azide-biotin reporter molecule. nih.gov This allows for the visualization of lipid localization with fluorescent microscopy (using streptavidin-fluorophores) or enrichment for mass spectrometry-based analysis. frontiersin.orgnih.gov This strategy has been applied to diverse lipid classes, including fatty acids, glycerolipids, and sterols. nih.gov

Application of Alkynyl Cholesterol Analogs for Metabolic Tracing

Cholesterol is a vital component of mammalian cell membranes, and its metabolism is tightly controlled. nih.gov To study its dynamics, researchers have developed novel cholesterol analogs containing a terminal alkyne group. nih.govresearchgate.net These alkynyl cholesterol probes mimic the behavior of natural cholesterol and are readily incorporated into cellular membranes and metabolic pathways. nih.govrsc.org

Once incorporated, the alkynyl cholesterol can be detected via click chemistry with azide-reporters, including azide-biotin for affinity purification or azide-fluorophores for imaging. nih.gov Studies have shown that alkynyl cholesterol is a substrate for various enzymes, including cholesterol oxidases and acyl-CoA cholesterol acyltransferases (ACAT), which esterify cholesterol for storage in lipid droplets. nih.gov This metabolic activity allows researchers to trace the fate of cholesterol from the plasma membrane to intracellular compartments like the Golgi apparatus, endoplasmic reticulum, and mitochondria. nih.gov The use of these probes has provided valuable insights into cholesterol trafficking and storage.

Table 2. Research Findings on Alkynyl Cholesterol Analogs
Alkynyl Cholesterol AnalogEnzyme/Process StudiedDetection MethodKey Finding
Alkyne cholesterolCholesterol oxidase, ACATClick chemistry with reporter azidesThe analog is metabolized by cellular enzymes, allowing for tracing of cholesterol metabolism in vitro and in vivo. nih.gov
Alkyne cholesterolSubcellular distributionFluorescence microscopyDetected in the Golgi, plasma membrane, endoplasmic reticulum, and mitochondria. nih.gov
Alkyne-tagged imidazolium-based cholesterol analogs (CHIMs)Membrane integrationRaman microscopyAnalogs readily integrate into the plasma membranes of HEK cells and human primary macrophages for imaging. rsc.org

Nucleic Acid Labeling Strategies

The precise labeling of nucleic acids is essential for studying their function, localization, and interactions. This compound facilitates this through strategies that incorporate alkyne-modified nucleotides into DNA or RNA. One powerful method utilizes a polymerase ribozyme that can add a single, functionalized nucleotide analog to the 3' end of a target nucleic acid. oup.com By using a nucleotide triphosphate (NTP) analog bearing an alkyne group, the target RNA or DNA becomes primed for a subsequent click reaction with azide-biotin. This enables selective capture and detection of the labeled molecules. oup.com

This enzymatic approach is versatile, allowing for the labeling of various nucleic acids, including model RNAs and DNAs, as well as naturally occurring human microRNAs and tRNAs. oup.com In addition to polymerase-based methods, alkyne groups can be introduced into RNA during solid-phase synthesis or through enzymatic ligation, providing a handle for conjugation with azide-biotin. tandfonline.com This covalent attachment of biotin is crucial for applications such as sample immobilization on streptavidin-coated surfaces for single-molecule studies. tandfonline.com

Small Molecule Derivatization and Probe Development

In chemical biology and drug discovery, identifying the protein targets of small molecules is a fundamental challenge. A common strategy involves synthesizing an alkyne-derivatized version of the small molecule of interest. This "probe" is introduced to cells or cell lysates, where it binds to its protein targets. annualreviews.org After binding, the proteome is subjected to a click reaction with an azide-biotin reporter. nih.govacs.org This tags the protein-probe conjugates with biotin, allowing for their selective enrichment on streptavidin beads and subsequent identification by mass spectrometry. annualreviews.orgnih.gov

To improve the analysis, cleavable linkers are often incorporated into the azide-biotin reagent. nih.govresearchgate.net These linkers allow the captured proteins or peptides to be released from the streptavidin resin under mild conditions, reducing background and facilitating analysis. nih.gov For example, acid-cleavable linkers like the dialkoxydiphenylsilane (DADPS) moiety have been shown to significantly improve the sensitivity and number of identified proteins compared to non-cleavable linkers. nih.govacs.org This general approach has been used to identify the targets of various small molecules, including lipid electrophiles and covalent inhibitors. nih.govbiorxiv.org

Table 3. Biotin-Azide Probes for Labeling of Alkyne-Derivatized Molecules
Probe TypeCleavage ConditionApplicationReference
Biotin-PEG4-Azide (Non-cleavable)N/AStandard affinity purification acs.org
DADPS-Biotin-Azide (Dialkoxydiphenylsilane)Mild acid (e.g., formic acid)Proteomic studies requiring release of captured peptides nih.govnih.govacs.org
Azobenzene-Biotin-AzideSodium dithioniteProfiling reactive cysteines and newly synthesized proteins biorxiv.org
Photocleavable Biotin-AzideUV lightEnrichment and release of adducted proteins under mild conditions nih.govresearchgate.net

Advanced Applications in Proteomics Research

Protein Target Identification and Chemical Proteomics

The identification of protein targets is a critical step in understanding cellular processes and in the development of new therapeutic agents. Alkynyl-biotin has emerged as a powerful probe in chemical proteomics for the selective labeling and subsequent identification of these targets.

Activity-Based Proteomics Profiling (ABPP) using this compound Probes

Activity-based protein profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to target and covalently label active enzymes within a complex proteome. nih.govwikipedia.org These probes typically consist of a reactive group that binds to the active site of an enzyme and a reporter tag for detection and enrichment. nih.govwikipedia.org The use of an alkynyl group as a latent reporter tag offers a significant advantage over bulkier tags like biotin (B1667282), as it minimally affects the probe's structure and cell permeability. annualreviews.orgrsc.org

In this approach, a proteome is treated with an alkynyl-containing ABPP probe. nih.govspringernature.com After the probe has covalently labeled its target enzymes, the alkyne handle is conjugated to an azide-biotin tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of click chemistry. nih.govspringernature.comnih.gov This two-step strategy allows for the efficient enrichment of labeled proteins using streptavidin affinity chromatography, followed by identification through mass spectrometry. nih.govnih.gov This method has been successfully applied to profile a wide range of enzyme classes, including serine hydrolases, kinases, and metalloproteases. nih.govresearchgate.net For instance, alkynyl-functionalized probes have been instrumental in identifying the targets of various drugs and in discovering novel enzyme inhibitors. annualreviews.orgmdpi.com

A key benefit of using this compound in ABPP is the ability to perform in situ or in vivo labeling experiments. nih.govnih.gov The small size of the alkyne tag allows the probe to readily cross cell membranes, enabling the study of enzyme activity in living cells and organisms. nih.govannualreviews.org This has been crucial in understanding the physiological roles of enzymes and in validating drug targets in a more biologically relevant context.

Enzyme Class This compound Probe Type Research Finding Reference
Serine Hydrolases Fluorophosphonate-alkyne Identification of over 50 active serine hydrolases in human tumor specimens. nih.gov
Kinases ATP-mimetic alkyne Identification of over 100 ATP-dependent enzymes in a human cancer cell line. nih.gov
Metalloproteases Cocktail of alkyne probes Profiling of metalloprotease activity in complex proteomes. nih.gov
Cysteine Proteases AOMK-alkyne Identification of active caspases and other cysteine proteases. researchgate.net

Functional Proteomics for Enzyme Substrate and Inhibitor Discovery

This compound probes are also pivotal in functional proteomics for the discovery of enzyme substrates and inhibitors. researchgate.netbiosynth.com By designing probes that mimic the structure of a natural substrate or a known inhibitor, researchers can selectively label and identify enzymes that interact with these molecules.

For inhibitor discovery, a competitive ABPP approach is often employed. nih.gov In this strategy, a proteome is pre-incubated with a potential inhibitor before being treated with an this compound probe. If the inhibitor binds to the active site of an enzyme, it will block the subsequent labeling by the probe. The reduction in probe labeling, as quantified by mass spectrometry, indicates that the enzyme is a target of the inhibitor. nih.gov This method has been successfully used to identify the cellular targets of various small molecule inhibitors and to assess their selectivity across the proteome. annualreviews.orgresearchgate.net

In the context of substrate discovery, alkynyl-modified substrate analogs can be used to trap and identify enzymes that process them. Once the enzyme-substrate complex is formed, the alkyne handle can be used to attach a biotin tag for enrichment and identification. This approach has provided valuable insights into metabolic pathways and has helped to elucidate the functions of previously uncharacterized enzymes. springernature.comuga.edu

Proximity Labeling Methodologies for Protein Interactome Mapping

Understanding the intricate network of protein-protein interactions is fundamental to unraveling cellular function. Proximity labeling (PL) has emerged as a powerful technique for mapping protein interactomes in their native cellular environment. acs.orgmdpi.com this compound and its analogs play a crucial role in several advanced PL methods.

Light-Mediated Proximity Labeling (LIMPLA)

Light-mediated proximity labeling (LIMPLA) is a technique that uses light to generate reactive species from a photosensitizer, which then label proximal proteins. biorxiv.org In one version of this method, an alkynyl-modified photosensitizer is targeted to a specific subcellular location. biorxiv.orgbiorxiv.org Upon illumination, the photosensitizer generates reactive intermediates that covalently attach to nearby proteins. These alkyne-tagged proteins are then reacted with an azide-biotin tag via click chemistry for enrichment and identification. biorxiv.org

A key advantage of LIMPLA is the high spatiotemporal control offered by light, allowing for precise labeling of protein microenvironments. biorxiv.orgsyncell.com This technique has been successfully used to map the proteomes of various organelles, including mitochondria and the nucleus, with minimal disruption to the cell's normal physiology. biorxiv.org

Enzyme-Driven Proximity Biotinylation (e.g., TurboID, BioID) with Alkynyl Analogs

Enzyme-driven proximity biotinylation methods, such as BioID and TurboID, utilize engineered biotin ligases that promiscuously biotinylate proteins in their vicinity. acs.orgnih.gov These enzymes are fused to a protein of interest and, upon the addition of biotin, generate reactive biotin-AMP intermediates that covalently label accessible lysine (B10760008) residues on nearby proteins. acs.org

While these methods traditionally use biotin, recent advancements have explored the use of this compound analogs. acs.org The rationale is that the smaller size of the alkyne tag may allow for more efficient labeling in sterically hindered environments and could potentially reduce any perturbation caused by the labeling enzyme itself. In this modified approach, an engineered ligase that can accept an this compound analog is used. acs.org The alkyne-labeled proteins are then captured using an azide-functionalized resin or tag. This strategy offers an alternative to conventional biotin-based PL and may provide complementary information about protein interactomes. For instance, orthogonal labeling experiments have been designed where TurboID generates biotin-AMP probes and APEX2 generates alkyne-containing phenoxy probes to capture proteins in different compartments. nih.gov

Comprehensive Analysis of Protein Post-Translational Modifications (PTMs)

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. nih.govfrontiersin.org this compound has become an invaluable tool for the enrichment and analysis of a wide array of PTMs.

The general strategy involves the metabolic or enzymatic incorporation of a PTM analog bearing an alkyne handle onto proteins. nih.govbiorxiv.org Cells are incubated with a precursor molecule containing an alkyne group that is specific for a particular PTM, such as glycosylation, acetylation, or lipidation. uga.edufrontiersin.orgbiorxiv.org This precursor is then metabolized by the cell and incorporated into proteins. Following cell lysis, the alkyne-modified proteins are conjugated to an azide-biotin tag using click chemistry. biorxiv.org This allows for the selective enrichment of the modified proteins, which can then be identified and the modification sites mapped by mass spectrometry. nih.gov

This approach has been successfully applied to study a variety of PTMs:

  • Glycosylation: Alkynyl-modified sugars, such as N-azidoacetylglucosamine (GlcNAz), can be metabolically incorporated into glycoproteins. biorxiv.orgacs.org Subsequent click reaction with an alkyne-biotin allows for the enrichment and identification of O-GlcNAcylated proteins. researchgate.net
  • Acetylation: Alkynyl-CoA surrogates can be used by lysine acetyltransferases to label proteins, which are then detected after click chemistry with an azide-biotin probe. uga.edu
  • Lipidation: Alkynyl analogs of fatty acids can be metabolically incorporated into proteins, enabling the study of protein acylation. frontiersin.org
  • The use of this compound in PTM analysis offers high specificity and sensitivity, allowing for the identification of low-abundance modifications that are often difficult to detect using traditional methods. nih.govgoogle.com Furthermore, the development of cleavable linkers for the biotin tag allows for the release of the enriched proteins under mild conditions, facilitating their analysis by mass spectrometry. researchgate.net

    Post-Translational Modification This compound Labeling Strategy Key Research Finding Reference
    Glycosylation Metabolic labeling with alkynyl-sugars Comprehensive mapping of O-GlcNAc modification sites. researchgate.net
    Acetylation Use of alkynyl-CoA surrogates by KATs Identification of novel acetylated proteins and sites. uga.edu
    Lipidation (S-acylation) Metabolic labeling with alkynyl fatty acids Detection of monounsaturated fatty acylation and other lipid modifications. frontiersin.org
    Phosphorylation Use of pyridoxal-derived ABPP probes Identification of pyridoxal (B1214274) phosphate-dependent enzymes. springernature.com

    Studies on Protein Synthesis and Turnover: Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

    Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a robust technique for monitoring global protein synthesis and degradation dynamics. gbiosciences.com The method involves introducing a non-canonical amino acid (NCAA) containing a bio-orthogonal handle—either an azide (B81097) or an alkyne—into the cellular environment. researchgate.net These NCAAs, such as the methionine analogs azidohomoalanine (AHA) or homopropargylglycine (HPG), are incorporated into newly synthesized proteins by the cell's own translational machinery. researchgate.netgbiosciences.com

    Following incorporation, cells are lysed, and the proteome is subjected to a click reaction. If an azide-bearing NCAA like AHA is used, this compound is added to covalently tag the newly synthesized proteins. tandfonline.com Conversely, if an alkyne-bearing NCAA like HPG is used, an azide-functionalized biotin is employed. researchgate.net The biotinylated proteins, representing the "translatome," can then be enriched using streptavidin-coated beads and identified and quantified by mass spectrometry (MS). tandfonline.com This allows for the specific analysis of proteins synthesized within a defined time window. nih.gov

    Quantitative BONCAT (QBONCAT) variations, often using stable isotope-labeled versions of biotin-alkyne, enable the direct comparison of protein synthesis rates between different cellular states or time points. nih.gov For instance, research on optic nerve injury used QBONCAT to identify changes in the synthesis rates of over 1,000 proteins, revealing a dynamic translational response to injury. nih.gov Another study combined BONCAT with isobaric tags for relative and absolute quantitation (iTRAQ) to identify 711 proteins that were newly synthesized during starvation-induced autophagy in HeLa cells, highlighting their roles in cell survival. tandfonline.com

    Table 4.4.1: Representative BONCAT Studies on Protein Synthesis
    Model SystemNon-Canonical Amino Acid (NCAA)Biotinylation StrategyKey FindingsReference
    Mouse Retina/Optic Nerve Injury ModelAzidohomoalanine (AHA)Isotope-labeled Biotin-Alkyne (QBONCAT)Identified and quantified synthesis and transport rate changes in over 1000 proteins post-injury. nih.gov
    HeLa CellsAzidohomoalanine (AHA)Biotin-Alkyne followed by iTRAQ labeling (BONCAT-iTRAQ)Identified 711 de novo synthesized proteins during starvation-mediated autophagy, suggesting roles in cell survival. tandfonline.com
    Larval ZebrafishAzidohomoalanine (AHA)Biotin-AlkyneDemonstrated in vivo applicability of BONCAT for enriching and quantifying newly synthesized proteins in a whole organism. mpg.de
    HEK293 Cells, Primary Neuronal CulturesAzidohomoalanine (AHA) or Homopropargylglycine (HPG)This compound or Azide-BiotinShowcased the ability to profile de novo synthesized proteomes in cultured cells and subcellular fractions. researchgate.net

    Elucidation of Protein-Protein Interactions (PPIs)

    This compound is instrumental in affinity-based proteomic approaches designed to map protein-protein interactions (PPIs). In this context, a small molecule "bait" or probe, designed to bind to a specific protein target, is functionalized with an alkyne group. This minimalist tag is less likely to disrupt the probe's binding to its target protein compared to a pre-attached bulky biotin tag. rsc.org

    The workflow involves incubating the alkyne-functionalized probe with cell lysates or live cells, allowing it to bind to its primary protein target and any associated interacting proteins. Following this binding event, the entire protein complex is covalently labeled by adding an azide-functionalized biotin via the CuAAC reaction. The biotinylated complexes are then captured on streptavidin affinity resins, washed to remove non-specific binders, and eluted for identification by mass spectrometry. This strategy enables the characterization of interaction partners in a native-like context.

    This two-step "click-and-pull-down" approach has been successfully applied to identify the cellular targets of various natural products and other bioactive small molecules, providing insights into their mechanisms of action by revealing the protein networks they influence. rsc.org

    Chemical Crosslinking Mass Spectrometry (XL-MS) Utilizing this compound Conjugates

    Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for obtaining structural information and mapping PPI networks by identifying spatially proximal amino acid residues. nih.govacs.org The integration of a bio-orthogonal alkyne handle into cross-linking reagents has significantly enhanced the sensitivity and scope of XL-MS studies. nih.govresearchgate.net

    In this approach, a cross-linker is designed with three key features: two reactive groups that can form covalent bonds with amino acid side chains (e.g., N-hydroxysuccinimide esters for lysines), a spacer arm of a defined length, and an alkyne handle. caltech.edu After the cross-linking reaction is performed in vitro or in vivo, the cross-linked proteins are digested into peptides. acs.org The resulting peptide mixture contains a very low abundance of cross-linked peptides amidst a vast excess of linear, unmodified peptides.

    The alkyne handle allows for the specific enrichment of these rare cross-linked species. By performing a click reaction with azide-biotin, the cross-linked peptides become biotinylated and can be selectively isolated via streptavidin affinity chromatography. caltech.edupnas.org This enrichment step is crucial for increasing the number of identifiable cross-links, thereby providing a more comprehensive map of protein conformations and interactions. researchgate.net Advanced, multifunctional cross-linkers have been developed that are not only clickable but also membrane-permeable for in-vivo studies and cleavable (either by acid or during MS analysis), which simplifies data analysis and improves cross-link identification. pnas.orgbiorxiv.org

    Table 4.6.1: Examples of Alkynyl-Containing Cross-linkers for XL-MS
    Cross-linker Name/TypeReactive GroupsHandleKey FeaturesApplication ExampleReference
    Alkyne-A-DSBSOSuccinimidyl estersAlkyneMembrane permeable, MS-cleavable (sulfoxide), acid-cleavableIn-depth, in vivo PPI mapping in human cells. pnas.org
    Clickable Cross-linkers (CXLs)Amine-reactive estersAlkyneWater-soluble, cell-permeable.Structural studies of ubiquitin and detection of protein complexes in HEK 293 cells. caltech.edu
    DiSPASOLysine-selective estersAlkyneMS-cleavable, designed for cell permeability.In-cell crosslinking in HEK 293 cells. biorxiv.org
    MTS-alkynyldiazirineMethanethiosulfonate (cysteine-specific)AlkynePhoto-activatable (diazirine), cysteine-specific.Designed for mapping ligand/biomacromolecule interactions. rsc.org

    Cell Type-Specific Proteomic Profiling in Complex Biological Systems

    A significant challenge in proteomics is dissecting the proteome of a single cell type within a heterogeneous tissue or a whole organism. caltech.edu this compound is a key component of an innovative strategy that enables cell type-specific protein labeling. This method relies on the expression of a "promiscuous" or mutated aminoacyl-tRNA synthetase (aaRS) exclusively in the target cell population using a cell type-specific promoter. researchgate.netplos.org

    This engineered aaRS is capable of charging its cognate tRNA with a non-canonical amino acid (NCAA) that is ignored by the wild-type aaRS present in all other cells. caltech.eduresearchgate.net For example, a mutated methionyl-tRNA synthetase (MetRS) can incorporate the azide-bearing analog azidonorleucine (ANL) into the proteome of only the cells expressing the mutant enzyme. plos.orgbiorxiv.org Subsequently, tissue or whole-organism lysates are prepared, and an this compound tag is attached to the ANL-labeled proteins via click chemistry. plos.org

    This approach allows for the selective affinity purification and subsequent MS analysis of the proteome of a specific cell type—such as astrocytes in the mouse brain or specific neurons in C. elegans—without the need for physical cell sorting. researchgate.netbiorxiv.org It provides an unprecedented view of cell-specific protein expression and synthesis dynamics in the context of a living organism. biorxiv.org

    Table 4.7.1: Examples of Cell Type-Specific Proteomic Profiling
    OrganismTarget Cell TypeLabeling Strategy (Enzyme & NCAA)EnrichmentResearch FocusReference
    Caenorhabditis elegansSpecific cells (via cell-specific promoters)Mutant Phenylalanyl-tRNA synthetase & Alkyne-bearing phenylalanine analogsAzide-functionalized biotin reagents and affinity chromatography.Isolating proteins from specific cells to overcome tissue heterogeneity. caltech.eduresearchgate.net
    MouseAstrocytesMutant Methionyl-tRNA Synthetase (MetRSL274G) & Azidonorleucine (ANL)Biotin-alkyne tag via click chemistry and NeutrAvidin affinity purification.Monitoring astrocytic proteome dynamics and regional diversity in the brain in vivo. plos.orgbiorxiv.org
    Neuron-glia coculturesAstrocytesMutant MetRSL274G & Azidonorleucine (ANL)Biotin-alkyne tag via click chemistry and NeutrAvidin affinity purification.Analyzing de novo protein synthesis in astrocytes in response to BDNF treatment. plos.org

    Applications in Glycomics and Lipidomics Research

    Spatiotemporal Dynamics and Trafficking of Glycans

    Understanding the journey of glycans from their synthesis to their final destination is key to unraveling their functions. The use of alkynyl-biotin in concert with metabolic glycoengineering allows researchers to track the movement and localization of glycans in living cells over time. This process begins with introducing a peracetylated alkynyl sugar analog, such as peracetylated N-(4-pentynoyl)mannosamine (Ac₄ManNAl) for sialic acids or 6-alkynyl fucose for fucosylated glycans, to cells. nih.govoup.com The cells' natural biosynthetic machinery processes these analogs and incorporates them into newly synthesized glycoproteins and glycolipids. caltech.edufrontiersin.org This effectively installs a small, bioorthogonal alkyne handle onto the glycan structures.

    At specific time points, the cells can be fixed and subjected to a click reaction with an azide-biotin probe. nih.gov The biotin (B1667282) tag is then typically visualized using fluorescently labeled streptavidin. By performing this labeling at different intervals after the introduction of the alkynyl sugar (a "pulse-chase" experiment), researchers can capture snapshots of the glycan population as it traffics through the secretory pathway, from the endoplasmic reticulum to the Golgi apparatus and finally to the cell surface or other compartments. pnas.org This methodology has been used to study the spatiotemporal dynamics of specific glycoprotein (B1211001) populations, such as sialic acid-bearing proteins and mucin-type proteins, on the cell membrane, revealing how their movement is controlled. researchgate.net

    Table 1: Studies on Glycan Dynamics Using Alkynyl Sugar Precursors and Biotin Detection
    Alkynyl Sugar AnalogTarget Glycan TypeCell Line / SystemKey FindingReference
    Peracetylated N-(4-pentynoyl)mannosamine (Ac₄ManNAl)Sialic Acids (Sialoglycans)Jurkat, LNCaPDemonstrated more efficient metabolic labeling of sialic acids in cultured cells and mice compared to the corresponding azido-sugar, enabling robust detection. nih.gov
    6-Alkynyl Fucose (6-Alk-Fuc)Fucosylated GlycansCHO, Neuro2AEffectively labeled O-Fuc glycans on proteins containing Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type-1 Repeats (TSRs). oup.commdpi.com
    Alkynyl ManNAcSialic Acids (Sialoglycans)Hep3B, JurkatAllowed for visualization of sialylated glycans localized in the Golgi apparatus and on the cell surface. pnas.orgresearchgate.net
    UDP-6-Alkynyl-Galactose (UDP-6AlGal)Galactosylated GlycansZebrafish embryosEnabled in vivo visualization of glycosylation during development, revealing accumulation in specific structures. chemrxiv.org

    Imaging and Visualization of Glycoproteins and Glycolipids

    This compound is central to the high-resolution imaging of glycoproteins and glycolipids. Following metabolic labeling with an alkynyl sugar and the CuAAC reaction with azide-biotin, the biotinylated glycoconjugates are most commonly detected with streptavidin conjugated to a bright fluorophore, such as Alexa Fluor or fluorescein. researchgate.net This complex can then be visualized using advanced microscopy techniques, particularly confocal fluorescence microscopy, which provides optically sectioned, high-resolution images of glycan distribution within cells. pnas.orgresearchgate.net

    This approach has successfully visualized the localization of specific glycan types. For instance, studies have shown that newly synthesized fucosylated and sialylated glycans are prominently found in the Golgi apparatus, consistent with the known site of their enzymatic transfer to proteins and lipids. pnas.org The technique is also powerful for imaging glycans on the cell surface, where they form the dense glycocalyx that mediates cellular interactions. Researchers have used this method in various cancer cell lines to visualize aberrant glycosylation patterns, such as the increased presence of fucose and sialic acid, which are linked to malignancy. pnas.orgresearchgate.net The combination of metabolic labeling and this compound detection provides a versatile and specific method for fluorescent imaging of glycoconjugates that surpasses the limitations of some traditional lectin- or antibody-based staining methods. uni-konstanz.de

    Spatial Glycomics through Mass Spectrometry Imaging (MALDI MSI) with this compound Derivatives

    Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique that maps the spatial distribution of molecules, including N-glycans, directly from tissue surfaces. acs.orgresearchgate.net While MALDI-MSI provides the mass—and thus the identity—of glycans at specific locations, integrating it with chemical labeling can enhance detection and provide orthogonal information. This compound derivatives play a role in novel workflows designed to correlate glycan identity with its precise location in complex tissues. researchcommons.orgacs.org

    One such advanced method involves on-tissue chemical derivatization. Instead of metabolic labeling in live cells, this approach works on fixed tissue sections, such as formalin-fixed paraffin-embedded (FFPE) samples. acs.org In this strategy, specific glycan residues, like α2,3-linked sialic acids, are chemically modified to introduce a bioorthogonal handle, such as an azide (B81097) group. researchcommons.orgacs.org The tissue section is then reacted with an This compound probe via click chemistry. This tags the specific glycan isomer with biotin. Subsequently, the tissue can be stained using streptavidin-peroxidase, which generates a colored precipitate, allowing for standard histochemical visualization of where these specific glycans are located. researchcommons.orgacs.org This provides a visual map that can be directly correlated with adjacent tissue sections analyzed by MALDI-MSI, enabling researchers to assign the complex glycan structures identified by mass spectrometry to specific histological features within the tissue. stanford.edu

    Table 2: Bioorthogonal Chemistry Workflow for Spatial Glycomics Imaging
    StepDescriptionReagents/TechniquesPurposeReference
    1. Tissue PreparationA thin section of tissue (e.g., FFPE) is mounted on a slide.Microtome, conductive slidesPrepare sample for on-tissue analysis. acs.org
    2. On-Tissue DerivatizationSpecific glycan residues (e.g., sialic acid isomers) are chemically modified to introduce a bioorthogonal handle.Azide-amine compounds, amidation reagentsInstall an azide tag onto a target glycan subset. researchcommons.orgacs.org
    3. Click Chemistry TaggingThe tissue is incubated with an this compound probe, which reacts with the azide-tagged glycans.This compound, Copper CatalystCovalently attach a biotin label to the target glycans. researchcommons.orgacs.org
    4. Histochemical StainingThe biotinylated glycans are visualized using an enzyme-linked streptavidin system.Streptavidin-Peroxidase, ChromogenGenerate a visual map of the glycan distribution. researchcommons.org
    5. MALDI-MSI AnalysisAn adjacent tissue section is analyzed by MALDI-MSI to identify the mass and structure of N-glycans.MALDI-TOF Mass SpectrometerDetermine the structural identity of glycans across the tissue. acs.orgstanford.edu

    Subcellular Localization Studies of Lipids via this compound Probes

    Similar to glycomics, the study of lipid trafficking and localization benefits immensely from the this compound toolkit. Researchers can introduce lipid precursors containing an alkyne group to living cells to probe the synthesis and transport of various lipid classes. frontiersin.orgnih.gov These precursors include alkyne-modified choline (B1196258) to study phospholipids (B1166683) like phosphatidylcholine, as well as alkyne-bearing fatty acids and cholesterol analogs. nih.gov

    Once taken up by cells, these alkyne lipids are incorporated into complex lipids through the cell's metabolic pathways and are distributed to different cellular membranes and organelles. Following a period of incubation, the cells are fixed, and the alkyne-tagged lipids are reacted with azide-biotin. Visualization with fluorescent streptavidin allows for precise determination of the lipids' subcellular addresses. frontiersin.orgresearchgate.net This has been used to trace the internalization of lipids from the plasma membrane and follow their subsequent transport to the endoplasmic reticulum (ER), mitochondria, and lysosomes. annualreviews.orgresearchgate.net Some advanced probes are bifunctional, containing both an alkyne for visualization and a photo-cross-linking diazirine group, which allows for the covalent capture of nearby proteins, thus enabling the study of lipid-protein interactions within specific organelles. annualreviews.org

    Table 3: Examples of Alkynyl-Lipid Probes for Subcellular Localization Studies
    Alkynyl-Lipid ProbeLipid Class TargetedObserved Localization / ApplicationReference
    Alkyne-Choline (Alk-Cho)Choline-containing phospholipids (e.g., Phosphatidylcholine)Visualization of cellular membranes; used in expansion microscopy (Click-ExM) to image phospholipid distribution.
    Alkyne-Palmitic AcidFatty acids, GlycerolipidsImaging the distribution of fatty acids in COS-7 cells.
    Diazirine Alkyne Cholesterol (e.g., LKM38)CholesterolTracked trafficking from lysosomes to the plasma membrane and endoplasmic reticulum. nih.govresearchgate.net
    Bifunctional Glycerolipid ProbesGlycerolipidsUsed to trace internalization from the plasma membrane and determine kinetics of transport to intracellular organelles. annualreviews.org
    Alkyne-sphinganineSphingolipidsVisualization of lipid distribution in A172 cells, compatible with co-imaging of fluorescent proteins in mitochondria. researchgate.net

    Cellular and Subcellular Imaging with Alkynyl Biotin Probes

    Live Cell and Fixed Cell Imaging Techniques (e.g., Fluorescence Microscopy, Confocal Microscopy)

    Alkynyl-biotin probes are extensively used in both live-cell and fixed-cell imaging experiments, primarily in conjunction with fluorescence and confocal microscopy. The choice between live and fixed cell imaging depends on the specific biological question being addressed. Live-cell imaging allows for the observation of dynamic cellular processes in real-time, while fixed-cell imaging provides high-resolution snapshots of cellular structures. researchgate.netacs.org

    In a typical fixed-cell imaging workflow, cells are first incubated with a metabolic precursor containing an azide (B81097) group. After incorporation of the azide into the target biomolecules, the cells are fixed, permeabilized, and then treated with this compound in the presence of a copper(I) catalyst. pnas.org The subsequent addition of fluorescently-labeled streptavidin allows for visualization of the labeled biomolecules. pnas.org Confocal microscopy is often employed to obtain high-resolution optical sections and reduce out-of-focus fluorescence, enabling precise three-dimensional localization of the labeled molecules. pnas.orgresearchgate.net For instance, researchers have successfully visualized fucosylated and sialylated glycoconjugates in cancer cell lines by metabolically labeling them with alkynyl-modified fucose and N-acetylmannosamine, followed by fixation and detection with an azide-biotin probe and fluorescent streptavidin. pnas.org

    Live-cell imaging with this compound presents additional challenges due to the potential cytotoxicity of the copper catalyst. thermofisher.com However, the development of copper-chelating ligands and optimized reaction conditions has enabled the application of CuAAC in living cells with minimal perturbation. nih.govresearchgate.net An alternative approach for live-cell imaging involves copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes cyclooctyne (B158145) derivatives instead of a terminal alkyne. pnas.org Nevertheless, CuAAC remains a widely used method. For example, live-cell imaging has been used to track the uptake of small-molecule drugs tagged with an alkyne group. researchgate.net

    A comparison of live-cell and fixed-cell labeling protocols for cell-surface proteins revealed that while fixed-cell labeling can yield higher signal intensity, it may also result in increased background fluorescence due to non-specific binding of the fluorescent probe. researchgate.net Therefore, careful optimization of probe concentrations and washing steps is crucial for achieving a high signal-to-noise ratio in both imaging modalities. researchgate.net

    Organelle-Specific Labeling and Visualization within Living Cells

    A significant application of this compound probes is the specific labeling and visualization of biomolecules within distinct organelles in living cells. This is often achieved by employing metabolic labeling strategies where an azido- or alkynyl-modified precursor is selectively incorporated into biomolecules that are localized to a particular organelle.

    For example, researchers have used alkynyl-cholesterol to study the distribution of cholesterol within subcellular compartments. nih.gov After incubation with cells, the alkyne-cholesterol is detected via a click reaction with an azide-biotin probe, followed by fluorescent streptavidin. This approach has allowed for the visualization of cholesterol in the Golgi apparatus, endoplasmic reticulum (ER), and mitochondria. nih.gov Similarly, metabolic labeling with alkynyl-modified sugars has been used to visualize glycoconjugates within the Golgi apparatus of various cancer cell lines. pnas.org

    Another innovative strategy for organelle-specific labeling is light-mediated proximal labeling (LIMPLA). In this method, a fluorescent tracker (B12436777) that localizes to a specific organelle, such as mitochondria, activates a small molecule like propargylamine (B41283) (which contains an alkyne group) upon illumination. The activated propargylamine then covalently labels nearby proteins. These alkyne-tagged proteins can subsequently be derivatized with an azido-biotin probe for enrichment and identification, or with a fluorescent azide for imaging. This technique allows for the spatiotemporally controlled labeling of the proteome within a specific organelle. A similar photo-oxidation driven proximity labeling strategy has also been developed to profile the mitochondrial proteome. rsc.org

    Furthermore, the combination of metabolic labeling and click chemistry has been instrumental in visualizing lipid trafficking between organelles. By metabolically incorporating azido-choline, researchers can label phosphatidylcholine and then use spatially restricted click reactions to visualize its transport between organelles like the ER and autophagosomes in live cells. researchgate.net

    Cell Surface and Intracellular Imaging of Labeled Biomolecules

    This compound probes are widely used to image both cell surface and intracellular biomolecules, providing valuable insights into their localization and function.

    Cell Surface Imaging:

    The cell surface is decorated with a complex array of proteins and glycans that mediate interactions with the extracellular environment. This compound labeling has proven effective in visualizing these surface molecules. For instance, metabolic labeling with an alkynyl-modified fucose has been used to label fucosylated glycoconjugates on the surface of Jurkat cells. pnas.org The subsequent click reaction with an azide-biotin probe and staining with fluorescently-conjugated streptavidin allowed for the quantification of cell surface glycans by flow cytometry. pnas.org Similarly, proximity labeling techniques, where an enzyme is targeted to the cell surface to generate reactive species that label nearby molecules with biotin (B1667282) or an alkyne handle, have been employed to study the cell surface proteome and glycome. nih.gov

    Intracellular Imaging:

    Inside the cell, this compound probes have been used to visualize a diverse range of biomolecules. Following metabolic incorporation of alkynyl sugars, intracellular glycoconjugates can be imaged using fluorescence microscopy after a click reaction with an azide-biotin probe. pnas.org This has been demonstrated in several cancer cell lines, revealing the localization of specific glycans. researchgate.netpnas.org

    The labeling of intracellular proteins is another major application. For example, O-propargyl-puromycin (OP-puro), an alkyne analog of puromycin, can be incorporated into nascent polypeptide chains during protein synthesis. nih.gov These alkyne-tagged proteins can then be visualized by fluorescence microscopy after reacting with a fluorescent azide or an azide-biotin followed by fluorescent streptavidin. nih.gov This method allows for the imaging of newly synthesized proteins within cells.

    Furthermore, photoaffinity probes incorporating an alkyne tag have been designed to identify and visualize the protein targets of small molecules. portlandpress.com These probes covalently bind to their target proteins upon UV irradiation, and the alkyne tag allows for the subsequent attachment of biotin for visualization or enrichment. portlandpress.com This approach has been used to detect endogenous cannabinoid receptors in primary human immune cells. portlandpress.com

    Dynamic Visualization of Cellular Processes and Molecular Events

    A key advantage of using this compound in conjunction with live-cell imaging is the ability to visualize dynamic cellular processes and molecular events in real time. This provides a deeper understanding of the spatiotemporal regulation of biological functions.

    One prominent application is in the study of drug uptake and localization. By using alkyne-tagged small-molecule drugs, researchers can visualize their entry into live cells and their accumulation in specific compartments over time using techniques like time-lapse 3D Surface-Enhanced Raman Scattering (SERS) imaging. researchgate.net This allows for the quantitative evaluation of drug uptake kinetics at the single-cell level. researchgate.net

    The dynamics of biomolecule trafficking and turnover can also be investigated. For example, copper-free click chemistry has been employed for the dynamic in vivo imaging of glycans. pnas.org By metabolically labeling cell-surface glycans with azides and then reacting them with a cyclooctyne-biotin conjugate, the movement and distribution of these glycans can be monitored over time. pnas.org

    Furthermore, the development of bioorthogonally activated fluorescent probes enables the "turn-on" of fluorescence upon a specific chemical reaction, such as click chemistry. rsc.org This can provide a high signal-to-noise ratio for tracking molecular events. For instance, a BODIPY-based probe bearing an azide moiety can be used to label alkynyl-modified glycoconjugates, with the fluorescence signal appearing only after the click reaction, allowing for the effective tracking of glycosylation patterns in living cells. rsc.org

    The ability to perform pulse-chase experiments with alkynyl-labeled precursors also allows for the visualization of the synthesis, transport, and degradation of biomolecules over time. For example, pulsed labeling with azidohomoalanine (AHA), an azide-containing methionine analog, followed by a chase and subsequent click reaction with this compound, can be used to monitor protein turnover. caymanchem.com

    Methodological Considerations and Future Directions in Alkynyl Biotin Research

    Strategies for Optimizing Labeling Efficiency and Bio-orthogonality

    The success of any experiment utilizing alkynyl-biotin hinges on the efficiency and specificity of the labeling reaction. Bio-orthogonality—the principle that the labeling chemistry does not interfere with native biological processes—is paramount. Optimizing these parameters involves careful selection of the this compound reagent itself and the reaction conditions to maximize the signal-to-noise ratio, ensuring that the captured biomolecules accurately reflect the biological state of interest.

    The term "this compound" encompasses a family of reagents, each with distinct structural features that influence its performance in biological systems. The primary variations lie in the linker connecting the terminal alkyne group to the biotin (B1667282) moiety. These differences in linker length, composition, and flexibility can have profound effects on labeling efficiency, solubility, and steric accessibility.

    Simple this compound reagents with short, hydrophobic alkyl chains are effective in many in vitro applications. However, in complex biological environments such as cell lysates or living cells, their utility can be limited. The introduction of hydrophilic and flexible linkers, most notably those based on polyethylene (B3416737) glycol (PEG), has been a significant advancement. PEG linkers enhance the aqueous solubility of the reagent, preventing aggregation and improving its bioavailability. Furthermore, the extended length of a PEG linker (e.g., PEG4) helps to overcome steric hindrance, allowing the biotin tag to access alkyne-modified biomolecules that may be buried within protein complexes or dense cellular structures. This improved accessibility directly translates to higher labeling efficiency and more comprehensive capture of the target biomolecule population.

    The table below provides a comparative analysis of common this compound reagent variants, highlighting the impact of linker chemistry on key experimental parameters.

    Reagent TypeLinker CompositionAqueous SolubilitySteric HindranceTypical Application
    Standard this compoundShort Alkyl ChainLowHighIn vitro labeling of purified, accessible biomolecules.
    Alkynyl-PEG4-BiotinPolyethylene Glycol (4 units)HighLowIntracellular labeling, complex lysates, sterically hindered targets.
    Cleavable this compoundPEG with Cleavable Moiety (e.g., Disulfide)HighLowPull-down experiments requiring non-denaturing elution for mass spectrometry.

    Enhanced Methodologies for Enrichment and Purification of Biotinylated Biomolecules

    Following the successful covalent attachment of this compound to target biomolecules via click chemistry, the next critical step is their selective enrichment. The extraordinarily high affinity between biotin and streptavidin (or avidin) is the foundation of this process. However, standard enrichment protocols can be improved to increase yield, reduce non-specific binding, and facilitate the release of captured molecules for downstream analysis.

    Traditional affinity capture methods often utilize streptavidin immobilized on agarose (B213101) resin. While effective, this format can suffer from slow binding kinetics and significant non-specific binding of proteins to the porous agarose matrix, leading to high background in sensitive analyses like mass spectrometry.

    Modern advancements have largely shifted towards the use of streptavidin-coated magnetic beads. This technology offers several key advantages:

    Improved Kinetics: The suspension of magnetic beads within the lysate allows for more efficient interaction between the streptavidin and the biotinylated targets, reducing incubation times.

    Reduced Background: The smooth, non-porous surface of magnetic beads minimizes non-specific protein adsorption compared to agarose.

    Ease of Handling: Magnetic separation provides a rapid and efficient method for washing away unbound proteins, enabling high-throughput sample processing and automation.

    Further refinements include the development of monomeric streptavidin resins. The wild-type streptavidin tetramer binds biotin with such high affinity (Kd ≈ 10⁻¹⁴ M) that elution requires harsh, denaturing conditions (e.g., boiling in SDS-containing buffers) that can compromise the integrity of the captured biomolecules. Monomeric streptavidin exhibits a lower binding affinity, permitting elution under milder, competitive conditions (e.g., with excess free biotin), although this is less relevant for the covalently attached products of click chemistry unless a cleavable linker is used.

    The most significant innovation for downstream analysis has been the incorporation of cleavable linkers into the structure of this compound reagents. The quasi-irreversible nature of the biotin-streptavidin interaction poses a major challenge for recovering captured biomolecules in a state suitable for enzymatic digestion and mass spectrometry. Cleavable linkers elegantly solve this problem by allowing the captured biomolecule to be released from the affinity resin while the biotin tag remains bound.

    Several classes of cleavable linkers have been developed, each triggered by a specific chemical or physical stimulus:

    Disulfide Linkers: These are the most common and are cleaved under mild reducing conditions using agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This is highly compatible with standard proteomics workflows, as these reducing agents are often used to break protein disulfide bonds prior to trypsin digestion.

    Acid-Labile Linkers: These linkers are stable at neutral pH but are cleaved upon exposure to acidic conditions (e.g., using trifluoroacetic acid). This provides an orthogonal release strategy that avoids the use of reducing agents.

    Photocleavable Linkers: These contain a photolabile group (e.g., a nitrobenzyl moiety) that breaks upon irradiation with UV light at a specific wavelength. This method offers precise temporal control over elution and is performed under neutral, non-denaturing conditions.

    The use of a cleavable linker is now considered standard practice for proteomics experiments, as it dramatically reduces the co-elution of streptavidin peptides and avoids the use of harsh detergents that can interfere with mass spectrometry analysis.

    Cleavable Linker TypeCleavage Agent/ConditionAdvantagesConsiderations
    DisulfideReducing agents (DTT, TCEP)Highly compatible with standard proteomics workflows. Mild conditions.May not be suitable if native protein disulfide bonds must be preserved.
    Acid-LabileLow pH (e.g., Trifluoroacetic Acid)Orthogonal to redox-based chemistry. Fast cleavage.Harsh acid can cause degradation of sensitive post-translational modifications.
    PhotocleavableUV Light (e.g., 365 nm)Spatially and temporally controlled release. Very mild, neutral conditions.Requires specialized equipment. Potential for light-induced sample damage.

    Advanced Streptavidin Affinity Capture Techniques

    Integration of this compound Chemistry with Advanced Mass Spectrometry-Based Analyses

    The ultimate goal of most this compound labeling experiments is the identification and quantification of the captured biomolecules using mass spectrometry (MS). The combination of bio-orthogonal chemistry for labeling, cleavable linkers for efficient elution, and advanced MS techniques has created powerful workflows for systems-level biological investigation.

    Similarly, in glycoproteomics, cells can be treated with an azide-modified sugar, such as N-azidoacetylgalactosamine (GalNAz), which is incorporated into O-linked glycoproteins. These azide-tagged glycoproteins are then reacted with this compound, enriched, and analyzed by MS. This approach, often termed "bio-orthogonal chemical reporters," allows for the specific isolation and characterization of subsets of the glycoproteome, a class of proteins that is notoriously difficult to study due to its heterogeneity and low abundance. The enrichment provided by the this compound/streptavidin system is essential for achieving the analytical depth required to identify glycosylation sites and quantify changes in glycoprotein (B1211001) expression.

    The table below outlines a typical workflow integrating this compound chemistry with quantitative proteomics.

    StepDescriptionKey Reagents/Techniques
    1. Metabolic LabelingIntroduce a bio-orthogonal functional group (e.g., azide) into a class of biomolecules in living cells.L-azidohomoalanine (AHA), N-azidoacetylgalactosamine (GalNAz)
    2. Lysis & Click ReactionLyse cells and covalently attach an this compound tag to the metabolically labeled biomolecules.This compound, Copper(I) catalyst, TBTA ligand
    3. Affinity EnrichmentSelectively capture the biotinylated biomolecules from the complex lysate.Streptavidin magnetic beads
    4. ElutionRelease the captured biomolecules from the beads using a cleavable linker strategy.DTT (for disulfide linkers)
    5. MS AnalysisDigest the purified proteins and analyze peptides by LC-MS/MS for identification and quantification.Trypsin, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    Development of Next-Generation this compound Reagents with Novel Properties

    The foundational utility of this compound lies in its ability to act as a bioorthogonal handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction. biotium.comfrontiersin.org This enables the efficient labeling and subsequent detection or enrichment of azide-modified biomolecules. biotium.combroadpharm.com However, the evolution of chemical biology and proteomic workflows has spurred the development of next-generation this compound reagents with enhanced functionalities beyond simple tagging. These advanced probes incorporate features such as cleavable linkers and multifunctional scaffolds to address specific experimental challenges.

    A significant advancement is the creation of cleavable this compound probes . nih.gov While the high-affinity interaction between biotin and streptavidin is ideal for capturing target molecules, its strength makes the elution of biotinylated proteins for downstream analysis, such as mass spectrometry, difficult. To overcome this, researchers have designed linkers that can be cleaved under specific, mild conditions. nih.govacs.org These linkers can be sensitive to various stimuli, including acid, light (photocleavage), or specific chemical reagents. nih.govbroadpharm.combroadpharm.com

    One notable example is an acid-cleavable probe constructed with a dialkoxydiphenylsilane (DADPS) linker. acs.org This reagent was shown to be efficiently cleaved with 10% formic acid, leaving behind only a small chemical remnant on the target protein, which simplifies data analysis in mass spectrometry. acs.org A direct comparison between a cleavable DADPS-biotin-alkyne and a standard, non-cleavable biotin-alkyne for analyzing newly synthesized proteins via Biorthogonal Noncanonical Amino Acid Tagging (BONCAT) demonstrated the superior performance of the cleavable version. The use of the DADPS probe resulted in the identification and quantification of over 50% more proteins, highlighting its enhanced sensitivity for proteomic studies.

    Another area of innovation is the development of multifunctional this compound reagents . These probes incorporate additional functionalities alongside the alkyne and biotin moieties to perform more complex biological interrogations. A common strategy is to include a photoreactive group, such as a benzophenone (B1666685) or diazirine, to enable photo-affinity labeling (PAL). rsc.orgnih.govclockss.org In this design, a probe molecule first interacts with its protein target; subsequent UV irradiation covalently crosslinks the probe to the interacting protein. rsc.orgnih.gov The alkyne handle is then used to click on an azide-biotin tag for enrichment and identification of the captured protein. nih.gov This approach is invaluable for capturing transient or non-covalent protein-ligand interactions that are otherwise difficult to study. clockss.org Bifunctional probes combining a photo-crosslinker and an alkyne handle have been successfully used to identify protein interactors for various molecules, including lipids and kinase inhibitors. rsc.orgresearchgate.net

    The concept of multifunctionality has also been extended to branched or dual-payload reagents . For instance, a novel linker with a biotin core and two azide (B81097) groups has been synthesized, allowing for the simultaneous attachment of two separate alkyne-containing molecules via click chemistry. annualreviews.org This "dual-payload" chassis enables the creation of capture molecules with enhanced properties, demonstrating the potential for developing this compound systems capable of carrying multiple reporter groups or functional molecules. Similarly, dual-biotin modifications, where two biotin molecules are incorporated, can increase the binding affinity to streptavidin, which is critical for applications requiring high-temperature steps like PCR. genelink.com

    Table 1: Comparison of Next-Generation this compound Reagent Properties

    Reagent Type Novel Property Advantage Representative Linker/Group Cleavage Condition Ref
    Cleavable this compound Reversible binding Allows mild elution of captured biomolecules, improving recovery for mass spectrometry. Dialkoxydiphenylsilane (DADPS) 10% Formic Acid acs.org
    Diazobenzene Sodium Dithionite nih.gov
    Photocleavable Linker UV Light (365 nm) nih.govbroadpharm.com
    Multifunctional this compound Photo-crosslinking Covalently captures transient or weak protein-ligand interactions in living cells. Benzophenone N/A rsc.org
    Diazirine N/A nih.govresearchgate.net
    Branched/Dual-Payload Reagents Multiple attachment sites Allows attachment of multiple probes or reporters, enhancing signal or functionality. Biotin bis-azide chassis N/A annualreviews.org
    Enhanced affinity Increases binding strength to streptavidin-coated supports, crucial for high-temp assays. Dual Biotin N/A genelink.com

    High-Throughput Screening (HTS) Applications in Chemical Biology

    This compound and its associated click chemistry have become enabling tools for high-throughput screening (HTS) in chemical biology, particularly for discovering novel enzyme inhibitors and elucidating drug targets. frontiersin.orgnih.gov HTS assays require robust, miniaturizable, and automated formats, and the modular nature of the this compound system is well-suited to meet these demands. uzh.chbpsbioscience.com

    A prominent application is in the development of HTS-compatible Activity-Based Protein Profiling (ABPP) platforms. Traditional gel-based ABPP methods have limited throughput and are not suitable for screening large compound libraries. nih.gov To address this, a fluorescence polarization (FluoPol)-based ABPP platform has been developed. nih.gov This substrate-free assay monitors the reaction of a broad-spectrum, activity-based probe with an enzyme. nih.gov In a competitive screening format, a library of potential inhibitors is dispensed into a multi-well plate, followed by the addition of the target enzyme. A fluorescently-tagged activity-based probe (e.g., FP-rhodamine) is then added. If an inhibitor binds to the enzyme's active site, it prevents the fluorescent probe from binding, resulting in a low polarization signal. Conversely, in the absence of an effective inhibitor, the probe binds the enzyme, increasing its effective molecular weight, slowing its rotation, and producing a high polarization signal. nih.govuzh.ch Biotinylated probes (e.g., FP-biotin) are used in this platform to validate targets and determine the potency of hits through competitive gel-based assays. nih.gov This FluoPol-ABPP approach has been successfully used to screen thousands of compounds and identify selective inhibitors for uncharacterized enzymes. nih.gov

    This compound is also integral to other HTS designs for inhibitor discovery. For example, a fluorescence-based enzymatic assay was developed to screen for inhibitors of Histone Acetyltransferase 1 (HAT1), a therapeutic target in cancer. The assay is constructed in streptavidin-coated multi-well plates, to which a biotinylated HAT1 peptide substrate is captured. The enzymatic reaction is initiated by adding recombinant HAT1 and an acetyl-CoA mimetic that contains a terminal alkyne. In the absence of an inhibitor, the enzyme transfers the alkyne-containing acetyl group to the captured peptide substrate. The resulting alkyne-modified substrate is then detected by adding biotin-azide via a click reaction, followed by a streptavidin-HRP conjugate for signal generation. This plate reader-based method is affordable, sensitive, and readily adaptable for HTS of inhibitors against other acetyltransferases.

    Table 2: High-Throughput Screening Applications Utilizing the this compound System

    HTS Application Assay Principle Role of this compound System Throughput Format Target Class Ref
    Fluorescence Polarization ABPP (FluoPol-ABPP) Competitive binding assay where an inhibitor prevents a fluorescent activity-based probe from binding to an enzyme, measured by changes in fluorescence polarization. A biotinylated version of the activity-based probe (FP-biotin) is used in secondary gel-based assays to confirm hits and determine IC₅₀ values. 384-well plate Hydrolases, Serine Lipases nih.gov
    HAT1 Inhibitor Screen A biotinylated peptide substrate is immobilized on a streptavidin plate. The enzyme transfers an alkyne-containing acetyl group to the substrate. Biotin-azide is "clicked" onto the alkyne-modified substrate for detection with a streptavidin-HRP conjugate. 96-well plate Histone Acetyltransferases
    Macrodomain Inhibitor Screen A competitive fluorescence polarization assay where inhibitors displace a fluorescently labeled tracer (TAMRA-ADPr) from the macrodomain protein. The TAMRA-ADPr tracer was synthesized by clicking an alkyne-TAMRA to an azide-modified ADP-ribose (ADPr-N₃). 384-well plate Viral and Human Macrodomains nih.gov

    Q & A

    Basic: What are the standard protocols for validating Alkynyl-Biotin conjugation efficiency in protein labeling experiments?

    To validate conjugation efficiency, use orthogonal characterization methods:

    • UV-Vis spectroscopy : Quantify biotin incorporation via absorbance at 280 nm (protein) and 260–280 nm (biotin’s aromatic moieties) .
    • Mass spectrometry : Confirm molecular weight shifts post-conjugation (e.g., +383.5 Da for this compound) .
    • Streptavidin pull-down assays : Assess functional binding capacity using SDS-PAGE and Western blotting with HRP-conjugated streptavidin .
    • Control experiments : Include non-conjugated protein and free this compound to rule out nonspecific binding .

    Advanced: How can researchers resolve contradictory data between this compound and NHS-Biotin labeling in live-cell imaging studies?

    Contradictions often arise from differences in reaction kinetics, pH sensitivity, or cellular permeability:

    • Optimize reaction conditions : Test pH (6.5–8.5), temperature (4–37°C), and incubation time (5–60 min) to identify this compound’s ideal parameters .
    • Compare labeling specificity : Use knockout cell lines (e.g., biotin-depleted media) to distinguish background noise from true signals .
    • Validate with complementary techniques : Combine click chemistry (this compound) with immunofluorescence (NHS-Biotin) to cross-verify localization patterns .
    • Statistical reconciliation : Apply Bland-Altman analysis to quantify systematic differences between methods .

    Basic: What are the critical steps for synthesizing and characterizing this compound derivatives with high purity?

    Follow these steps for reproducible synthesis:

    • Synthetic route : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with biotin-azide, ensuring inert atmosphere to prevent oxidation .
    • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) and lyophilize fractions .
    • Characterization :
      • NMR : Confirm alkyne proton signals (δ 2.5–3.0 ppm) and biotin’s thiophane ring (δ 4.3–4.5 ppm) .
      • HRMS : Verify molecular ion peaks with <2 ppm error .
    • Purity assessment : Use TLC (Rf = 0.3–0.5 in 9:1 chloroform/methanol) and elemental analysis (C, H, N, S) .

    Advanced: How should researchers design experiments to mitigate biotin interference in ELISA or Western blot assays when using this compound?

    Biotin’s high affinity for streptavidin can cause false positives:

    • Pre-blocking : Incubate membranes/cells with excess free biotin (1–5 mM) before adding this compound .
    • Dilution series : Test this compound concentrations (0.1–10 µM) to identify the linear dynamic range .
    • Alternative detection systems : Use anti-biotin antibodies or fluorescent tags (e.g., Alexa Fluor 647-azide) to bypass streptavidin .
    • Validation controls : Include biotin-free samples and spiked recovery experiments to quantify interference .

    Basic: What are the best practices for documenting this compound experimental protocols to ensure reproducibility?

    Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

    • Detailed methods : Specify reagent sources (e.g., Sigma-Aldryl vs. in-house synthesis), solvent grades, and instrument parameters (e.g., HPLC column lot numbers) .
    • Supporting information : Provide raw NMR/HRMS spectra, chromatograms, and statistical datasets in supplementary files .
    • Negative results : Report failed conjugation attempts (e.g., pH incompatibility) to aid troubleshooting .

    Advanced: How can this compound be integrated with CRISPR-Cas9 systems for spatially resolved biotinylation in genome editing studies?

    Combine this compound’s click chemistry with dCas9 fusion proteins:

    • Design fusion constructs : Fuse dCas9 with a promiscuous biotin ligase (e.g., BirA*) for locus-specific biotinylation .
    • Spatiotemporal control : Use light-activated or tetracycline-inducible systems to limit biotinylation to specific cell cycles .
    • Validation : Perform ChIP-seq with streptavidin-coated beads and NGS to confirm target site enrichment .

    Basic: What statistical methods are recommended for analyzing dose-response data in this compound-based drug delivery studies?

    Use nonlinear regression models:

    • Four-parameter logistic (4PL) curve : Fit IC50/EC50 values for biotinylated drug efficacy .
    • ANOVA with post-hoc tests : Compare multiple delivery systems (e.g., liposomal vs. nanoparticle) .
    • Outlier detection : Apply Grubbs’ test to exclude anomalous data points from triplicate runs .

    Advanced: How can researchers address discrepancies between in vitro and in vivo stability data for this compound conjugates?

    Discrepancies often stem from enzymatic degradation or serum protein binding:

    • Stability assays : Incubate conjugates in serum (10–50% FBS) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 h .
    • Protease inhibitors : Test cocktail additives (e.g., PMSF, EDTA) to prolong conjugate half-life .
    • In vivo imaging : Use near-infrared probes to track conjugate biodistribution and clearance in real time .

    Basic: How should this compound be stored to maintain long-term stability?

    • Temperature : Store at –80°C in anhydrous DMSO (10 mM stock) to prevent hydrolysis .
    • Light protection : Use amber vials to avoid alkyne photo-degradation .
    • Quality control : Re-test purity via HPLC every 6 months and discard batches with >5% degradation .

    Advanced: What strategies optimize this compound’s bioavailability in blood-brain barrier (BBB) penetration studies?

    Enhance bioavailability via structural modifications:

    • Lipidization : Add cholesterol or fatty acid moieties to improve passive diffusion .
    • Receptor-mediated transport : Conjugate with transferrin or Angiopep-2 peptides for active BBB targeting .
    • Pharmacokinetic modeling : Use compartmental models to predict optimal dosing intervals .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.